5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known in the field as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, an isostere of indole, features a pyrrole ring fused to a pyridine ring, granting it unique electronic properties and the ability to form critical hydrogen bond interactions with biological targets. This guide focuses on a specifically functionalized derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid . This molecule is not merely a compound but a strategic building block, engineered with two distinct reactive handles—a bromine atom and a carboxylic acid—that unlock a vast potential for synthetic diversification and the development of highly specific bioactive agents. We will explore its core attributes, logical synthetic pathways, and its pivotal role in the landscape of modern drug discovery.
Part 1: Core Molecular Attributes
Chemical Identity
The precise identity of a chemical reagent is paramount for reproducibility and regulatory compliance. This compound is unambiguously defined by the following identifiers.
| Identifier | Value |
| CAS Number | 1190322-26-9[1] |
| IUPAC Name | This compound[1] |
| Synonym | 5-Bromo-7-azaindole-6-carboxylic acid[1] |
| Molecular Formula | C₈H₅BrN₂O₂ |
| SMILES | C1=CNC2=NC(=C(C=C21)Br)C(=O)O[1] |
| InChIKey | XLDHSOLQOJNDAZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile. The data below, computed by PubChem, provides a foundational understanding of this molecule.
| Property | Value | Source |
| Molecular Weight | 241.04 g/mol | PubChem[1] |
| Monoisotopic Mass | 239.95344 Da | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Part 2: Synthesis and Reactivity
Plausible Synthetic Strategy
The proposed workflow involves a regioselective lithiation followed by carboxylation.
Causality Behind Experimental Choices:
-
N-Protection (Step 1): The pyrrole N-H proton is acidic and would be competitively deprotonated by the strong base (n-BuLi) used in Step 2. Protecting this nitrogen, for example with a Trimethylsilylethoxymethyl (SEM) group, is crucial. This choice is self-validating as it prevents side reactions and directs the metalation to the desired C-H bond.
-
Directed Ortho-Metalation (Step 2): The pyridine nitrogen (N7) acts as a powerful directing group for lithiation. In the presence of a strong lithium base like n-butyllithium (n-BuLi) at low temperatures (-78°C), the proton at the C6 position, which is ortho to the pyridine nitrogen, is selectively abstracted. This high regioselectivity is a well-documented phenomenon in pyridine chemistry.
-
Carboxylation (Step 3): The resulting 6-lithio intermediate is a potent nucleophile. Quenching the reaction with an electrophile like carbon dioxide (either as a gas or crushed dry ice) introduces the carboxylic acid moiety at the C6 position.
-
Deprotection (Step 4): The final step involves the removal of the N-protecting group under conditions that do not affect the rest of the molecule (e.g., fluoride source for a silyl-based group or acid for others) to yield the target compound.
Key Reactivity Profile
The molecule's utility stems from its dual functionality, which allows for orthogonal chemical modifications.
-
At the Carboxylic Acid: This group is a versatile handle for forming amides, esters, or other acid derivatives. This is the primary site for extending the molecule to interact with specific pockets in a biological target.
-
At the Bromine Atom: The C5-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's steric and electronic properties.[4]
-
At the Pyrrole Nitrogen: The N-H can be alkylated or arylated, though this can also be a key hydrogen bond donor for receptor binding.
Part 3: Applications in Drug Discovery and Chemical Biology
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Scaffold for Kinase Inhibition
The 7-azaindole core acts as an "ATP mimic." Adenosine triphosphate (ATP) is the natural substrate for kinases, and its adenine ring forms key hydrogen bonds within the enzyme's active site. The 7-azaindole scaffold effectively mimics this interaction.
-
Hinge-Binding Motif: The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[7][8] This anchoring is the foundation of inhibitory activity.
-
Vector for Specificity: Our target molecule, this compound, provides two vectors for achieving potency and selectivity. The C6-carboxylic acid can be elaborated into amides that reach into solvent-exposed regions or specific sub-pockets, while the C5-bromo position allows for the introduction of groups via cross-coupling that can target other areas of the active site. This scaffold has been instrumental in developing inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][9]
Part 4: Experimental Protocols & Data Interpretation
Exemplary Protocol: Suzuki Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the C5-bromo position. This is a self-validating system; successful coupling results in a new product with a distinct mass and NMR spectrum, confirming the reaction's efficacy.
Objective: To synthesize 5-Aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like SPhos (0.05 eq).[4] The choice of catalyst and ligand is critical and may require optimization for different substrates.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol (1:1) or dioxane/water.
-
Reaction: Heat the mixture to the required temperature (e.g., 60-110 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Expected Spectroscopic Data
While actual spectra are instrument- and solvent-dependent, the following provides an expert interpretation of expected signals for the title compound.
-
¹H NMR:
-
Aromatic Protons: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons at the C2, C3, and C4 positions. The coupling patterns (doublets, triplets) will be consistent with the 7-azaindole ring structure.
-
N-H Proton: A broad singlet, typically downfield (>11 ppm), corresponding to the pyrrole N-H proton.[10]
-
-COOH Proton: A very broad singlet, often further downfield, for the carboxylic acid proton. Its visibility can depend on the solvent used (e.g., it may exchange with D₂O).
-
-
¹³C NMR: Signals corresponding to the 8 distinct carbon atoms, with the carboxylic acid carbonyl carbon appearing significantly downfield (>160 ppm).
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a definitive confirmation of the compound's elemental composition. The observed mass should correspond to the calculated exact mass of 239.95344 Da.[1]
Part 5: Safety and Handling
Hazard Identification: Based on depositor-supplied data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a highly valuable and strategically designed building block for chemical biology and drug discovery. Its 7-azaindole core provides a proven scaffold for engaging with important biological targets like kinases, while its orthogonal reactive sites—the C5 bromine and C6 carboxylic acid—offer synthetic chemists precise control for building molecular complexity. Understanding its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage its full potential in the quest for novel therapeutics.
References
- 1. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. ZA201405070B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Cornerstone Building Block for Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the synthesis of targeted therapeutics, particularly potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel pharmacologically active agents.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged" structure in drug discovery. Its unique arrangement of a pyridine nitrogen atom and a pyrrole NH group allows it to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the backbone of kinase ATP-binding sites.[1][2][3] This bioisosteric mimicry of the natural adenine hinge-binding pattern has established the 7-azaindole core as a foundational element in a multitude of kinase inhibitors targeting various oncogenic pathways.[4]
The FDA-approved drug Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma, is a testament to the scaffold's therapeutic potential.[2][5] The synthesis of Vemurafenib and other related clinical candidates, such as Dabrafenib (GSK2118436), relies on precisely functionalized 7-azaindole intermediates.[3]
This compound (Figure 1) is one such critical intermediate. Its structure is strategically designed for sequential, regioselective functionalization. The bromine atom at the C5 position serves as a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C6 position provides a reactive site for amide bond formation, enabling linkage to other key fragments of the final drug molecule. This dual functionality makes it an invaluable asset for building complex, biologically active compounds.
Physicochemical and Spectroscopic Data
The accurate characterization of this key intermediate is paramount for its successful use in multi-step syntheses. The following table summarizes its essential properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Bromo-7-azaindole-6-carboxylic acid | [4] |
| CAS Number | 1190322-26-9 | [6] |
| Molecular Formula | C₈H₅BrN₂O₂ | [6] |
| Molecular Weight | 241.04 g/mol | [4] |
| Appearance | Solid (typically off-white to yellow) | Supplier Data |
| SMILES | C1=CNC2=NC(=C(C=C21)Br)C(=O)O | [4] |
| InChIKey | XLDHSOLQOJNDAZ-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization (¹H and ¹³C NMR)
While a publicly available, peer-reviewed spectrum is not readily accessible, analytical data can be obtained from commercial suppliers upon request.[2][7] Based on the structure and data from analogous compounds, the expected NMR signals are tabulated below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~12.0 - 13.0 | br s | Carboxylic Acid (-COOH) proton, exchangeable with D₂O. |
| ~11.5 - 12.5 | br s | Pyrrole (-NH) proton, exchangeable with D₂O. | |
| ~8.3 - 8.5 | s | C4-H proton on the pyridine ring. | |
| ~7.5 - 7.7 | d | C2-H proton on the pyrrole ring. | |
| ~6.5 - 6.7 | d | C3-H proton on the pyrrole ring. | |
| ¹³C NMR | ~165 - 170 | s | Carboxylic Acid Carbonyl (-C OOH). |
| ~148 - 152 | s | C7a quaternary carbon. | |
| ~145 - 148 | s | C6 quaternary carbon. | |
| ~130 - 135 | s | C4 carbon. | |
| ~128 - 132 | s | C2 carbon. | |
| ~115 - 120 | s | C3a quaternary carbon. | |
| ~105 - 110 | s | C5 carbon bearing bromine. | |
| ~100 - 105 | s | C3 carbon. |
Synthesis Protocol: A Reliable Pathway
The synthesis of this compound is achieved from the commercially available precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The key transformations involve the protection of the reactive pyrrole nitrogen, followed by a regioselective directed ortho-metalation (DoM) at the C6 position, subsequent carboxylation, and final deprotection.
This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage ensure the integrity of the final product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Protection of Pyrrole Nitrogen
-
Rationale: The acidic N-H proton of the pyrrole ring would interfere with the strongly basic organolithium reagent used in the subsequent step. Protection, typically with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc), is essential to direct the lithiation to the desired C6 position.
-
Procedure (Illustrative, using Tosyl protection):
-
To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield N-Tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2 & 3: Directed Lithiation and Carboxylation
-
Rationale: The N-Tosyl group acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C6 position on the pyridine ring. The resulting lithiated species is a potent nucleophile that readily attacks carbon dioxide.
-
Procedure:
-
Dissolve the N-protected intermediate from Step 1 (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours.
-
Bubble dry Carbon Dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify to pH ~3-4 with 1M Hydrochloric Acid (HCl).
-
Extract the product with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-protected carboxylic acid.
-
Step 4: Deprotection
-
Rationale: The final step involves the removal of the protecting group to reveal the free N-H of the pyrrole, yielding the target compound. The conditions for deprotection depend on the protecting group used (e.g., basic hydrolysis for Tosyl).
-
Procedure (for Tosyl group):
-
Dissolve the crude product from Step 3 in a mixture of Methanol (MeOH) and water.
-
Add an excess of Sodium Hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with Diethyl Ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl at 0 °C until a precipitate forms (pH ~4-5).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Reactivity and Application in Kinase Inhibitor Synthesis
The synthetic utility of this intermediate stems from the orthogonal reactivity of its two key functional groups. This allows for a programmed, stepwise elaboration into complex drug molecules.
Caption: Key synthetic transformations utilizing the title compound.
-
Suzuki Cross-Coupling at C5-Br: The bromine atom is readily displaced in palladium-catalyzed reactions. A Suzuki coupling with an appropriate aryl or heteroaryl boronic acid installs the side chain that often occupies the hydrophobic pocket of the kinase active site.
-
Amide Bond Formation at C6-COOH: The carboxylic acid is activated (e.g., using HATU, HOBt/EDC) and coupled with a primary or secondary amine. This amine fragment is crucial for establishing further interactions within the target protein and tailoring the physicochemical properties (e.g., solubility) of the final molecule.
This stepwise approach was instrumental in the development of Vemurafenib, where the C5 position is coupled to a chlorophenyl group and the C6 position is acylated with a propanesulfonyl-difluorophenylamine fragment.
Mechanism of Action of Derived Kinase Inhibitors
The 7-azaindole core of inhibitors derived from this intermediate plays a direct role in their mechanism of action. In the case of BRAF inhibitors, the drug molecule enters the ATP-binding pocket of the mutated BRAF V600E kinase.
Caption: Inhibition of the MAPK pathway by a 7-azaindole-based drug.
The 7-azaindole moiety positions itself in the "hinge region" of the kinase, forming two specific hydrogen bonds:
-
The pyridine nitrogen (N7) acts as a hydrogen bond acceptor .
-
The pyrrole proton (N1-H) acts as a hydrogen bond donor .
This bidentate interaction effectively anchors the inhibitor in the active site, preventing ATP from binding and blocking the downstream phosphorylation cascade (MEK/ERK pathway) that drives uncontrolled cell proliferation in BRAF-mutant cancers.[5]
Conclusion
This compound is more than a mere chemical intermediate; it is a product of rational drug design, engineered to facilitate the efficient and modular synthesis of highly specific kinase inhibitors. Its well-defined reactivity allows for the precise and independent functionalization of the C5 and C6 positions, granting medicinal chemists fine control over the structure-activity relationship (SAR) of their target compounds. A thorough understanding of its synthesis, characterization, and reactivity is essential for any research program aiming to leverage the proven therapeutic potential of the 7-azaindole scaffold.
References
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1190322-26-9|this compound|BLD Pharm [bldpharm.com]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. 1190322-26-9|this compound| Ambeed [ambeed.com]
A Comprehensive Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its critical role as a molecular scaffold, particularly in the development of kinase inhibitors. This document serves as a technical resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Core Identity and Physicochemical Properties
The subject of this guide is the compound with the IUPAC name This compound .[1] This molecule is also commonly referred to as 5-bromo-7-azaindole-6-carboxylic acid, reflecting its core structure as a derivative of 7-azaindole.[1] The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in medicinal chemistry, and its derivatives are actively being explored for a wide range of therapeutic applications.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 5-bromo-7-azaindole-6-carboxylic acid | PubChem[1] |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 241.04 g/mol | PubChem[1] |
| CAS Number | 1190322-26-9 | PubChem[1] |
Strategic Importance in Medicinal Chemistry: The 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a cornerstone in the design of numerous biologically active molecules. Its significance stems from its ability to mimic the indole nucleus found in many natural and synthetic compounds while offering unique electronic properties due to the presence of the nitrogen atom in the pyridine ring. This modification can influence the compound's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
Particularly in the realm of oncology, the 7-azaindole scaffold has been instrumental in the development of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole moiety can act as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of kinases, thereby inhibiting their activity.
Below is a diagram illustrating the general role of the 7-azaindole scaffold in kinase inhibition.
Caption: Role of the 7-Azaindole Scaffold in Kinase Inhibition.
Synthesis of this compound
While a single, universally adopted synthesis for this compound is not extensively detailed in the literature, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of substituted 7-azaindoles. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
A likely synthetic pathway would start from a suitable aminopyridine derivative. The following diagram outlines a potential multi-step synthesis.
Caption: Plausible Synthetic Workflow for the Target Compound.
Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical protocol based on common synthetic transformations for related compounds.
Step 1: Protection of the Starting Material
-
Dissolve 2-amino-3-bromo-5-chloropyridine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the protected aminopyridine.
Causality: Protection of the amino group is crucial to prevent its interference in subsequent cross-coupling and cyclization reactions.
Step 2: Palladium-Catalyzed Cross-Coupling
-
To a solution of the protected aminopyridine in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable protected acetylene derivative (e.g., trimethylsilylacetylene).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Purify the product via column chromatography.
Causality: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons, setting the stage for the pyrrole ring formation.
Step 3: Cyclization
-
Treat the product from Step 2 with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to effect cyclization.
-
The reaction typically proceeds at elevated temperatures.
-
Acidify the reaction mixture upon completion and extract the product.
Causality: The base facilitates the intramolecular attack of the deprotonated amino group onto the alkyne, leading to the formation of the pyrrole ring.
Step 4: Carboxylation
-
Dissolve the cyclized product in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Add a strong organolithium base (e.g., n-butyllithium) dropwise to deprotonate the C6 position.
-
Quench the resulting anion with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature and work up with an acidic solution to isolate the carboxylic acid.
Causality: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The pyrrole nitrogen directs the lithiation to the adjacent C6 position.
Step 5: Deprotection
-
Treat the protected carboxylic acid with a suitable deprotecting agent (e.g., trifluoroacetic acid in dichloromethane for a Boc group).
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the final product.
Causality: The final step removes the protecting group to afford the desired this compound.
Applications in Drug Discovery and Development
While this compound itself is not widely reported as a therapeutic agent, it serves as a highly valuable building block for the synthesis of more complex and potent drug candidates. The bromine atom at the 5-position and the carboxylic acid at the 6-position provide two orthogonal handles for further chemical modifications, allowing for the exploration of a vast chemical space.
As a Precursor for Kinase Inhibitors
The primary application of this compound is in the synthesis of kinase inhibitors. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][3][4] Abnormal activation of the FGFR signaling pathway is a key driver in the progression of several tumors.[2][3][4]
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that strategic modifications to the core structure can lead to compounds with high potency and selectivity.[2][3][4] For example, one derivative, compound 4h from the study, exhibited the following inhibitory concentrations:
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
(Data from: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors)[2][3][4]
This data underscores the potential of the 7-azaindole scaffold in generating highly effective kinase inhibitors. This compound is an ideal starting material for creating libraries of such compounds through techniques like parallel synthesis and combinatorial chemistry.
Exploration of Other Therapeutic Areas
The versatility of the 7-azaindole core extends beyond oncology. Derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Antimicrobial Agents: The pyrrole and pyrrolopyridine motifs are found in a number of compounds with antibacterial and antifungal properties.[5]
-
Central Nervous System (CNS) Disorders: The structural similarity to neurotransmitters has led to the exploration of azaindole derivatives for various CNS targets.
-
Anti-inflammatory Agents: The role of kinases in inflammatory pathways makes their inhibitors potential therapeutics for inflammatory diseases.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in drug discovery. Its 7-azaindole core provides a privileged scaffold for the development of potent and selective kinase inhibitors, among other therapeutic agents. The presence of orthogonal functional groups allows for diverse chemical modifications, making it an invaluable building block for medicinal chemists. A thorough understanding of its synthesis and chemical properties is essential for leveraging its full potential in the ongoing quest for novel and effective medicines.
References
- 1. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a substituted 7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic core, decorated with a bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed plausible synthetic pathway with experimental protocols, and its applications in the development of targeted therapies. Particular emphasis is placed on its role as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its structure mimics the indole nucleus of tryptophan, enabling it to interact with a wide range of biological targets, particularly protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein active sites compared to a simple indole.
This compound combines several key features that make it a valuable synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR). The carboxylic acid at the 6-position provides a convenient point for amide bond formation, enabling the linkage of the scaffold to other molecular fragments.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Canonical SMILES | C1=CNC2=NC(=C(C=C21)Br)C(=O)O | [PubChem][1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [PubChem][1] |
| Molecular Weight | 241.04 g/mol | [PubChem][1] |
| CAS Number | 1190322-26-9 | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Synthesis of this compound: A Plausible and Detailed Pathway
Proposed Synthetic Workflow
The overall synthetic strategy is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
The formation of the pyrrole ring onto the pyridine core is a crucial step. A common and effective method for this transformation is the Bartoli indole synthesis or a related cyclization reaction.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 2-amino-5-bromopyridine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography on silica gel.
-
Cyclization: Dissolve the purified intermediate in a suitable solvent such as toluene. Add a palladium catalyst, for example, palladium(II) acetate (0.1 eq), and a ligand such as triphenylphosphine (0.2 eq).
-
Final Product Formation: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction for the formation of the desired product.
-
Final Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 3-4 with a 1 M aqueous solution of hydrochloric acid.
-
Isolation of Product: The product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous kinase inhibitors.
Role as a Synthetic Intermediate
The bifunctional nature of this molecule allows for sequential or orthogonal derivatization.
Caption: Derivatization strategies for this compound.
A notable application of this scaffold is in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[2] Abnormal activation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[2] The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge-binder in the ATP-binding pocket of FGFRs.
While direct use of the 6-carboxylic acid derivative is not extensively documented in publicly available literature, its utility as an intermediate is evident from its inclusion in chemical supplier catalogs and its appearance as a substructure in patent literature for various therapeutic targets. For instance, the methyl ester of this compound has been mentioned as an intermediate in the synthesis of Werner syndrome ATP-dependent helicase (WRN) inhibitors, which are being explored for cancer therapy.
Spectroscopic Characterization (Predicted)
Accurate characterization of the final compound is crucial for quality control and for confirming its identity. While a publicly available spectrum for this specific isomer is not readily found, predicted data based on the structure and known chemical shifts of similar compounds can be provided as a reference.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.0-13.0 (br s, 1H, COOH), 11.5-12.0 (br s, 1H, NH), 8.3-8.5 (s, 1H, Ar-H), 7.5-7.7 (d, 1H, Ar-H), 6.5-6.7 (d, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165-168 (C=O), 150-152 (C), 148-150 (C), 130-132 (CH), 128-130 (C), 115-117 (C-Br), 110-112 (C), 100-102 (CH).
-
Mass Spectrometry (ESI-MS): m/z 240.9 [M-H]⁻ for C₈H₄BrN₂O₂⁻.
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a plausible multi-step sequence involving pyrrole ring formation and ester hydrolysis. The versatility of its functional groups, particularly the bromine atom for cross-coupling and the carboxylic acid for amide formation, makes it a valuable tool for medicinal chemists exploring the chemical space around the privileged 7-azaindole scaffold. Further exploration of this and related compounds is likely to yield novel candidates for a range of therapeutic targets.
References
A Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, also known as 5-bromo-7-azaindole-6-carboxylic acid, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic core, featuring a fusion of pyrrole and pyridine rings, provides a structurally valuable scaffold for the development of targeted therapeutics. The strategic placement of the bromine atom and the carboxylic acid group offers versatile handles for synthetic elaboration, making it a sought-after intermediate in the synthesis of kinase inhibitors and, notably, as a precursor for ligands used in Proteolysis Targeting Chimeras (PROTACs).
This guide offers an in-depth perspective on the technical aspects of this compound, including its synthesis, chemical properties, and critical applications in drug discovery, with a focus on targeted protein degradation.
Chemical Properties and Identification
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1190322-26-9 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-7-azaindole-6-carboxylic acid | [1] |
| Appearance | Typically a solid powder | |
| Solubility | Generally soluble in organic solvents like DMF and DMSO |
Commercial Suppliers
A number of chemical suppliers offer this compound. Researchers should always verify the purity and confirm the identity of the compound via its CAS number to avoid confusion with its isomers.
Selected Commercial Suppliers:
-
Enamine
-
Combi-Blocks
-
BLDpharm[2]
-
Acros Organics
-
Chem-Impex
Synthesis Protocol
The synthesis of this compound typically starts from the more readily available 5-bromo-7-azaindole. The critical step is the regioselective introduction of the carboxylic acid group at the C6 position. A common strategy involves directed ortho-metalation followed by quenching with carbon dioxide.
Experimental Protocol: Carboxylation of 5-Bromo-7-azaindole
This protocol is a representative synthesis; optimization may be required based on laboratory conditions and reagent purity.
Step 1: Protection of the Pyrrole Nitrogen
The pyrrole nitrogen of 5-bromo-7-azaindole is acidic and can interfere with the metalation step. Therefore, it must be protected.
-
Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Protecting group introduction: For example, add trimethylsilyl chloride (TMSCl, 1.2 eq) and stir overnight at room temperature.
Step 2: Directed Ortho-Metalation and Carboxylation
The pyridine nitrogen directs the metalation to the C6 position.
-
Cool the solution of the N-protected 5-bromo-7-azaindole to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature overnight.
Step 3: Deprotection and Work-up
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl. This will also facilitate the removal of the silyl protecting group.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Caption: Synthetic workflow for this compound.
Application in Targeted Protein Degradation: PROTACs
A primary application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component in many PROTACs.[3][4][5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.[7]
The carboxylic acid moiety of the title compound serves as a key attachment point for linkers, which are then connected to a ligand for the protein of interest (POI).
Experimental Protocol: Synthesis of a VHL Ligand-Linker Intermediate
This protocol outlines the initial steps for incorporating this compound into a PROTAC construct.
Step 1: Amide Coupling to a Linker
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add an amine-functionalized linker with a protected terminal group (e.g., a Boc-protected diamine, 1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the product by flash chromatography.
Step 2: Deprotection of the Linker Terminus
-
Dissolve the purified product from Step 1 in a suitable solvent (e.g., dichloromethane for a Boc group).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
-
Stir at room temperature until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the VHL ligand-linker intermediate with a free amine, ready for conjugation to the POI ligand.
Caption: General workflow for incorporating the title compound into a PROTAC.
Application in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The 5-bromo substituent on this scaffold provides a vector for further chemical modification, often through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. These modifications allow for the exploration of the solvent-exposed regions of the kinase active site, enabling the optimization of potency and selectivity.
For instance, derivatives of 5-bromo-7-azaindole have been utilized in the synthesis of inhibitors for targets such as Fibroblast Growth Factor Receptor (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[8]
Caption: Role of the 5-bromo-7-azaindole scaffold in kinase inhibition.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in contemporary drug discovery. Its utility as a precursor for VHL ligands in PROTAC development and as a versatile scaffold for kinase inhibitors underscores its importance for researchers in oncology and other therapeutic areas. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the creation of novel, targeted therapeutics.
References
- 1. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
This compound is a halogenated heterocyclic compound that serves as a critical structural motif and building block in medicinal chemistry and drug development. Its scaffold is found in molecules designed to target a range of biological pathways, including inhibitors for fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B).[1][2][3] The utility of this and similar pyrrolopyridine derivatives in generating novel therapeutics underscores their importance to the research community.[4]
However, the very features that make this molecule a versatile synthetic intermediate—its reactivity and functional group array—also necessitate a thorough understanding of its potential hazards. This guide provides an in-depth analysis of the safety profile of this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound, offering a framework for risk assessment and the implementation of robust safety protocols to ensure personnel and environmental protection.
Section 1: Hazard Identification and Classification
A foundational element of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a universal framework for communicating hazard information. The primary hazards associated with this compound are acute toxicity and irritation.[5][6]
GHS Classification Summary
The compound's hazard profile necessitates careful handling to avoid exposure. The following table summarizes its GHS classification based on available safety data sheets and chemical databases.
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302 | Harmful if swallowed.[5][6][7] |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315 | Causes skin irritation.[5][6][8] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319 | Causes serious eye irritation.[5][6][9] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | GHS07 | Warning | H335 | May cause respiratory irritation.[5][6][8] |
Toxicological Profile and Mechanistic Insights
The observed hazards are consistent with the chemical properties of many halogenated aromatic and heterocyclic compounds.
-
Acute Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that significant adverse health effects can occur if the compound is ingested.
-
Skin and Eye Irritation (H315, H319): As a fine particulate solid, the compound can cause mechanical irritation. Chemically, its acidic nature and potential reactivity can disrupt cell membranes in the skin and eyes, leading to an inflammatory response and irritation.[5][6] Prolonged contact should be avoided.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and lining of the respiratory tract.[5][6] This is a common hazard for fine chemical powders and is best mitigated through engineering controls.
Caption: GHS Hazard Profile and Routes of Exposure.
Section 2: Exposure Controls and Personal Protection
Given the identified hazards, a multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment (PPE), is mandatory.[10]
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[11][12]
-
Causality: A fume hood is essential to control the exposure to fine dust and potential vapors. It protects the user from inhaling particles that can cause respiratory tract irritation and prevents the compound from contaminating the general laboratory environment.[13] All weighing, transfers, and reaction setups involving this solid must be performed within a fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable to prevent dermal, ocular, and respiratory exposure.[11][14]
| Protection Type | Specific Equipment | Justification and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust. A face shield should be worn over goggles during procedures with a higher risk of splashing or aerosolization. This directly mitigates the "Causes serious eye irritation" (H319) hazard.[11] |
| Skin | Nitrile rubber gloves (or other chemically resistant gloves), a fully buttoned lab coat, and closed-toe shoes. | Prevents direct skin contact, addressing the "Causes skin irritation" (H315) hazard. Gloves should be inspected before use and removed promptly if contaminated, using the proper removal technique to avoid skin contact.[12] |
| Respiratory | Use in a chemical fume hood is the primary control. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations like a large spill or if engineering controls are inadequate, but should not be the primary means of protection.[11] |
Hygiene Measures
Standard laboratory hygiene practices are critical for preventing inadvertent exposure.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][13]
-
Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are handled.[12][13]
-
Contaminated work clothing should be removed and laundered before reuse.[8]
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.
Protocol 3.1: Step-by-Step Safe Handling Workflow
This protocol outlines the essential steps for safely using the compound in a typical laboratory experiment.
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Ensure the work area within the hood is clean and uncluttered.
-
Confirm that an appropriate chemical spill kit and emergency eyewash/shower stations are accessible.[14]
-
Gather all necessary glassware and equipment.
-
-
PPE:
-
Don all required PPE as detailed in Section 2.2.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring the solid, inside the fume hood.
-
Use spatulas and other tools to handle the solid, avoiding actions that could generate dust (e.g., scraping vigorously).
-
When adding to a solvent, do so slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly seal the source container immediately after use.
-
Decontaminate all glassware and equipment. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[11]
-
Wipe down the work surface within the fume hood.
-
Properly dispose of all waste materials (see Protocol 3.3).
-
Remove PPE in the correct order to prevent self-contamination.
-
Caption: Safe Handling Workflow with Critical Checkpoints.
Protocol 3.2: Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container: Store in the original, tightly closed container.[8][15]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[8][15]
-
Incompatibilities: Store separately from strong oxidizing agents.[8] Contact between this organic compound and a strong oxidizer could lead to a vigorous, exothermic reaction.
Protocol 3.3: Waste Disposal
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Segregation: As a halogenated organic compound, all waste containing this compound (including contaminated solids, solutions, and rinsates) must be collected in a designated "Halogenated Organic Waste" container.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of its contents.[11]
-
Disposal: Never dispose of this chemical down the drain or in regular trash.[12] Use your institution's designated hazardous waste disposal service.
Section 4: Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
The following table provides guidance for responding to acute exposures. All exposures should be followed by a medical consultation.
| Exposure Route | First Aid Response |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][16] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][13] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][13][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or doctor for treatment advice.[8][18] |
Accidental Release Measures
For a small spill in a fume hood:
-
Wear the appropriate PPE (including respirator if necessary).
-
Avoid breathing dust.[17]
-
Carefully sweep or scoop up the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[19]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
Section 5: Physical/Chemical Properties and Stability
Understanding the compound's physical properties is key to its safe handling.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂[5] |
| Molecular Weight | ~241.04 g/mol [5] |
| Appearance | Typically a solid (powder or crystal).[16] |
-
Stability: The product is chemically stable under standard ambient and recommended storage conditions (room temperature, dry).[8][18]
-
Reactivity: Avoid contact with strong oxidizing agents.[8]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[16][17]
Conclusion
This compound is a valuable reagent in the field of chemical and pharmaceutical research. However, its potential to cause harm if mishandled necessitates a respectful and cautious approach. The hazards—acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation—are well-defined and manageable through the consistent application of robust safety protocols.
By prioritizing engineering controls like chemical fume hoods, mandating the use of appropriate personal protective equipment, and adhering to strict handling and disposal procedures, researchers can safely harness the synthetic utility of this compound. This guide serves as a technical resource to empower scientists and professionals to work safely, ensuring that the pursuit of scientific discovery does not come at the cost of personal health or environmental integrity.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.chemscene.com [file.chemscene.com]
- 7. 5-Bromo-1H-pyrrolo 2,3-b pyridine-3-carboxylic acid AldrichCPR 849068-61-7 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 5-Bromo-1H-pyrrolo 2,3-b pyridine-2-carboxylic acid AldrichCPR 1222175-20-3 [sigmaaldrich.com]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. echemi.com [echemi.com]
- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 17. angenechemical.com [angenechemical.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
The Strategic Synthesis of 5-bromo-7-azaindole-6-carboxylic acid: A Technical Guide for Advanced Drug Discovery
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1] Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a highly sought-after framework for the design of potent and selective kinase inhibitors.[2] This in-depth technical guide delineates a strategic, multi-step synthesis of a key, functionalized derivative: 5-bromo-7-azaindole-6-carboxylic acid. This molecule represents a versatile building block, poised for elaboration into novel therapeutic candidates. We will provide a detailed, field-proven protocol, elucidate the causal reasoning behind critical experimental choices, and present expected characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, has garnered significant attention in drug discovery due to its remarkable biological activities.[3] Derivatives of this scaffold have demonstrated efficacy as cytotoxic agents, kinase inhibitors, and anti-angiogenic compounds.[3] The nitrogen atom in the six-membered ring enhances solubility and offers an additional point for hydrogen bonding interactions within biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties compared to their indole counterparts.[1]
The introduction of a bromine atom at the 5-position and a carboxylic acid at the 6-position of the 7-azaindole nucleus provides a strategically functionalized intermediate. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid group at the 6-position can be utilized for amide bond formation, esterification, or as a key pharmacophoric element for interacting with target proteins. This dual functionalization makes 5-bromo-7-azaindole-6-carboxylic acid a highly valuable precursor for the synthesis of compound libraries aimed at a range of therapeutic targets, including protein kinases, which are frequently implicated in cancer and inflammatory diseases.[4]
Retrosynthetic Analysis and Strategic Synthesis Plan
A robust and reproducible synthesis is paramount for the successful application of any building block in a drug discovery campaign. Our retrosynthetic strategy for 5-bromo-7-azaindole-6-carboxylic acid hinges on a key directed ortho-metalation (DoM) reaction to regioselectively install the carboxylic acid moiety.
Our forward synthesis is designed as a three-stage process:
-
Stage 1: Synthesis of the 5-bromo-7-azaindole core. This will be achieved through established literature procedures, starting from readily available precursors.
-
Stage 2: N-Protection and Directed ortho-Metalation/Carboxylation. The pyrrolic nitrogen will be protected with a group that also serves as a directing group for the subsequent lithiation at the C6 position. This is the cornerstone of our strategy, ensuring precise installation of the carboxyl group.
-
Stage 3: Deprotection to yield the final product. The protecting/directing group will be removed under conditions that preserve the integrity of the functionalized azaindole core.
Caption: Retrosynthetic analysis of 5-bromo-7-azaindole-6-carboxylic acid.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-bromo-7-azaindole
Multiple synthetic routes to 5-bromo-7-azaindole have been reported. A common and reliable method involves the bromination of 7-azaindoline followed by oxidation.
Protocol 3.1: Synthesis of 5-bromo-7-azaindole
-
Hydrogenation of 7-azaindole: To a solution of 7-azaindole in ethanol, add Raney nickel. Hydrogenate the mixture under pressure at elevated temperature.[2]
-
Bromination of 7-azaindoline: Dissolve the resulting 7-azaindoline crude product in dichloromethane with p-toluenesulfonic acid. Cool the mixture and slowly add bromine.[2]
-
Oxidation to 5-bromo-7-azaindole: Dissolve the 5-bromo-7-azaindoline product in toluene and add manganese dioxide. Heat the mixture to reflux.[2]
-
Purification: After completion of the reaction, filter the mixture and concentrate the filtrate. The crude product can be purified by crystallization to yield pure 5-bromo-7-azaindole.[2]
| Reagent/Solvent | Key Parameters | Purpose |
| 7-azaindole | Starting Material | Azaindole core |
| Raney Nickel | Catalyst | Hydrogenation |
| Ethanol | Solvent | Reaction medium |
| Hydrogen | Reagent | Reduction |
| p-Toluenesulfonic acid | Catalyst | Acid catalysis |
| Dichloromethane | Solvent | Reaction medium |
| Bromine | Reagent | Bromination |
| Manganese Dioxide | Oxidant | Aromatization |
| Toluene | Solvent | Reaction medium |
Table 1: Key Reagents and Parameters for the Synthesis of 5-bromo-7-azaindole.
Stage 2: N-Carbamoylation and Directed ortho-Metalation/Carboxylation
The regioselective introduction of the carboxylic acid at the C6 position is achieved through a directed ortho-metalation strategy. An N,N-diethylcarbamoyl group is installed on the pyrrolic nitrogen, which serves as a powerful directing group for lithiation at the adjacent C6 position.
Protocol 3.2: Synthesis of N,N-diethyl-5-bromo-7-azaindole-1-carboxamide
-
Deprotonation: To a solution of 5-bromo-7-azaindole in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil).
-
Carbamoylation: After cessation of hydrogen evolution, add N,N-diethylcarbamoyl chloride and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol 3.3: Directed ortho-Metalation and Carboxylation
-
Lithiation: To a solution of N,N-diethyl-5-bromo-7-azaindole-1-carboxamide in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) in THF. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the crude N-protected carboxylic acid.
| Reagent/Solvent | Key Parameters | Purpose |
| 5-bromo-7-azaindole | Starting Material | Azaindole core |
| Sodium Hydride | Base | Deprotonation |
| N,N-diethylcarbamoyl chloride | Reagent | Protection/Directing Group |
| Anhydrous THF | Solvent | Anhydrous reaction medium |
| Lithium diisopropylamide (LDA) | Strong Base | Lithiation |
| Carbon Dioxide (dry) | Reagent | Carboxylation |
Table 2: Key Reagents and Parameters for Carboxylation.
Caption: Synthetic workflow for 5-bromo-7-azaindole-6-carboxylic acid.
Stage 3: Deprotection of the N-Carbamoyl Group
The final step involves the removal of the N,N-diethylcarbamoyl group to afford the target compound. This can be achieved under basic or acidic conditions.
Protocol 3.4: Deprotection of the N-Carbamoyl Group
-
Hydrolysis: Dissolve the crude N,N-diethyl-5-bromo-7-azaindole-6-carboxylic acid in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux.
-
Work-up and Purification: After completion of the reaction, cool the mixture and acidify with 1 M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield 5-bromo-7-azaindole-6-carboxylic acid.
| Reagent/Solvent | Key Parameters | Purpose |
| N-carbamoyl-5-bromo-7-azaindole-6-carboxylic acid | Starting Material | Protected product |
| Sodium Hydroxide | Base | Hydrolysis |
| Ethanol/Water | Solvent | Reaction medium |
| Hydrochloric Acid | Acid | Neutralization/Precipitation |
Table 3: Key Reagents and Parameters for Deprotection.
Physicochemical Properties and Characterization
The synthesized 5-bromo-7-azaindole-6-carboxylic acid is expected to be a solid at room temperature. Its purity should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The pyrrolic N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
| Analytical Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of 7.5-8.5 ppm; N-H proton >11 ppm; COOH proton (broad) |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon >160 ppm; Aromatic carbons in the range of 100-150 ppm |
| HRMS (ESI) | Accurate mass corresponding to C₈H₅BrN₂O₂; Characteristic isotopic pattern for bromine |
Table 4: Expected Analytical Data for 5-bromo-7-azaindole-6-carboxylic acid.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[2] The dual functionality of 5-bromo-7-azaindole-6-carboxylic acid makes it an exceptionally valuable starting point for the synthesis of novel inhibitors targeting a wide range of kinases implicated in cancer.[4]
Caption: Derivatization pathways of 5-bromo-7-azaindole-6-carboxylic acid for kinase inhibitor synthesis.
The carboxylic acid at the C6 position can be readily converted into a diverse array of amides, which can form crucial hydrogen bond interactions with the hinge region of kinases. The bromine at the C5 position allows for the introduction of various aryl and heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions. These groups can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. This modular approach enables the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery. The 7-azaindole moiety itself is a known bioisostere for adenine, the core of ATP, further underscoring its utility in designing ATP-competitive kinase inhibitors.[5]
Conclusion
This technical guide provides a comprehensive and actionable strategy for the synthesis of 5-bromo-7-azaindole-6-carboxylic acid, a highly valuable and versatile building block for modern drug discovery. By leveraging a key directed ortho-metalation reaction, this protocol ensures the regioselective installation of the critical carboxylic acid functionality. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, will empower researchers to efficiently produce this important intermediate. The strategic functionalization of the 7-azaindole core opens up a wealth of possibilities for the design and synthesis of next-generation therapeutic agents, particularly in the realm of kinase inhibitors for the treatment of cancer and other debilitating diseases.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
role of pyrrolopyridines in medicinal chemistry
An In-Depth Technical Guide to the Role of Pyrrolopyridines in Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These "privileged structures" possess an inherent ability to interact with diverse biological targets, offering a robust starting point for drug discovery. Among these, the pyrrolopyridine nucleus, a bicyclic heterocycle fusing a pyrrole and a pyridine ring, has distinguished itself as a remarkably versatile and fruitful scaffold.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively mimic this crucial molecule, making it a prime candidate for inhibiting ATP-dependent enzymes, particularly kinases.[3][4] This guide provides a deep dive into the multifaceted role of pyrrolopyridines, exploring their chemical properties, synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. We will move beyond a simple recitation of facts to explore the causal logic behind the design and application of these potent molecules in modern drug development.
The Structural Diversity of Pyrrolopyridines
The term "pyrrolopyridine" encompasses six distinct isomers, also known as azaindoles, differentiated by the position of the nitrogen atom in the pyridine ring and the fusion orientation of the two rings.[1][2] This isomeric diversity is a key asset, as it allows for fine-tuning the scaffold's steric and electronic properties to achieve specific interactions with a target protein.
Caption: The six structural isomers of the pyrrolopyridine scaffold.
Part 1: Pyrrolopyridines as Kinase Inhibitors - The ATP Mimicry Paradigm
The most prolific application of the pyrrolopyridine scaffold is in the development of kinase inhibitors.[3][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4][6] The pyrrolopyridine core acts as a bioisostere of the purine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases.[3] The nitrogen atoms of the scaffold form crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in place. Selectivity is then achieved not by the core itself, but by the various substituents appended to it, which exploit unique features of the target kinase's binding site.[3]
Case Study: Vemurafenib (BRAF Inhibitor)
Vemurafenib is a potent inhibitor of the B-RAF V600E mutant kinase and a landmark example of a successful pyrrolo[2,3-b]pyridine-based drug approved for the treatment of late-stage melanoma.[3][7] The design of Vemurafenib showcases the principles of kinase inhibitor development. The pyrrolopyridine core engages the kinase hinge, while the appended functional groups are optimized for potency and selectivity, occupying adjacent hydrophobic pockets.
Structure-Activity Relationship (SAR) Insights in Kinase Inhibition
Medicinal chemists have extensively explored the SAR of pyrrolopyridines to optimize their kinase inhibitory profiles. Key findings include:
-
Hinge Binding is Essential: The placement and accessibility of the pyridine nitrogen are critical for forming hydrogen bonds with the kinase hinge, a prerequisite for high potency.[4]
-
Substituent Effects on Selectivity: As seen in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the addition of moieties like a benzoyl group can enhance potency by occupying a nearby hydrophobic pocket or forming additional hydrogen bonds.[6] Conversely, seemingly minor changes, like the position of substituents on an attached phenyl ring (para vs. meta), can significantly impact inhibitory activity.[6]
-
Modulating Physicochemical Properties: Modifications to the scaffold and its substituents are used to improve solubility, metabolic stability, and cell permeability, which are critical for translating enzymatic potency into cellular and in vivo efficacy. For instance, replacing more lipophilic cores like indazole with azaindoles can increase polarity and reduce oxidative metabolism.[4]
The following workflow illustrates the typical process for developing a novel pyrrolopyridine-based kinase inhibitor.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Table 1: Selected Pyrrolopyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Key Compound | IC₅₀ | Indication/Application | Reference |
| Pyrrolo[3,2-c]pyridines | FMS | Compound 1r | 30 nM | Cancer, Inflammatory Disorders | [6] |
| Pyrrolo[2,3-b]pyridines | V600EB-RAF | Compound 35 | 80 nM | Melanoma | [7] |
| Pyrrolopyrimidines | JAK1 | Compound 12b | Potent, selective | Immune-inflammatory diseases | [8] |
| Pyrrolo[2,3-b]pyridines | CDK8 | Compound 46 | 57 nM | Psoriasis | [9] |
| Pyrrolo[2,3-d]pyrimidines | Axl | Compound 13b | Potent | Cancer | [10] |
Part 2: Broadening the Therapeutic Horizon - Beyond Kinases
While kinase inhibition is a dominant theme, the utility of the pyrrolopyridine scaffold extends to a wide array of other biological targets, demonstrating its privileged nature.
Antiviral Activity
Pyrrolopyridine derivatives have shown promise as antiviral agents against a range of viruses.[11]
-
Anti-HIV: Certain derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have demonstrated moderate activity in inhibiting HIV-1 replication.[1] The nature of the ester substituent and the distance between the scaffold and an appended phenyl ring were found to be crucial for activity.[1]
-
Anti-RSV: Enantiomerically pure S-isomers of imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-ones were found to be active against the Respiratory Syncytial Virus (RSV).[1]
-
Anti-SARS-CoV-2: In the fight against COVID-19, novel pyrrolopyrimidine and pyrrolopyridine ligands were designed to target G-quadruplex (G4) structures in the viral RNA, revealing a clear correlation between their ability to disrupt this target and their antiviral effect.[12] Additionally, pyrrolo-pyrimidine compounds have been identified that inhibit the viral Mac1 protein, which is critical for the virus to evade the host's innate immune response.[13]
Central Nervous System (CNS) Applications
The ability of small molecules to cross the blood-brain barrier is a significant challenge in CNS drug development. The pyrrolopyridine scaffold has been successfully incorporated into CNS-active agents.
-
Neurodegenerative Diseases: Pyrrolopyridine and pyrazolopyridine derivatives have been developed as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, a target for treating cognitive impairment in Alzheimer's disease and schizophrenia.[14] Other derivatives are being investigated as modulators of the GPR17 receptor for treating demyelinating diseases like multiple sclerosis.[15]
-
Mental Illnesses: Novel pyrrolopyridine compounds are being explored as 5-HT2A receptor agonists for their potential in treating conditions like depression, PTSD, and substance abuse disorders.[16]
Anti-inflammatory and Other Activities
The scaffold's versatility is further highlighted by its application in other therapeutic areas.
-
Anti-inflammatory: Pyrrolopyridine and pyrrolopyridopyrimidine analogs have demonstrated good anti-inflammatory activity, with molecular docking studies suggesting they bind to COX-2.[17]
-
Antimicrobial: Derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli, stimulating further research into their potential as new antibacterial agents.[1]
Part 3: Synthesis and Methodologies - A Practical Perspective
The translation of a promising chemical scaffold into a viable drug candidate requires robust synthetic routes and reliable biological assays. This section provides a practical overview of these critical components.
General Synthesis of a Pyrrolo[2,3-b]pyridine Core
The synthesis of the pyrrolopyridine core can be achieved through various strategies. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine structure. The following protocol is a representative, generalized example for the synthesis of a 6-chloro-1H-pyrrolo[2,3-b]pyridine derivative, a common building block.[18]
Experimental Protocol: Synthesis of a Substituted Pyrrolo[2,3-b]pyridine
-
Step 1: Nitration. Start with 2-amino-5-chloropyridine. React it with a nitrating agent (e.g., a mixture of sulfuric acid and nitric acid) under controlled temperature conditions to introduce a nitro group at the 3-position, yielding 2-amino-5-chloro-3-nitropyridine. The rationale here is to introduce an electron-withdrawing group that will activate the adjacent position for subsequent cyclization.
-
Step 2: Diazotization and Reduction. Convert the amino group of 2-amino-5-chloro-3-nitropyridine to a diazonium salt using sodium nitrite in an acidic medium. This is followed by a reduction step (e.g., using stannous chloride) to reduce the nitro group to an amino group, forming a diaminopyridine intermediate.
-
Step 3: Cyclization (Fischer Indole Synthesis Variant). React the diaminopyridine intermediate with a suitable ketone or aldehyde under acidic conditions. This reaction proceeds via a variant of the Fischer indole synthesis, where the two amino groups react to form the fused pyrrole ring, yielding the desired substituted 1H-pyrrolo[2,3-b]pyridine core.
-
Step 4: Functionalization. The resulting pyrrolopyridine core can be further functionalized. For example, the N-H of the pyrrole can be alkylated or acylated, and other positions on the ring can be modified using standard aromatic substitution reactions to build out the final molecule for SAR studies.
In Vitro Biological Assay: Kinase Inhibition
To evaluate the potency of newly synthesized pyrrolopyridine derivatives as kinase inhibitors, a robust and high-throughput in vitro assay is essential. The FMS kinase assay described for pyrrolo[3,2-c]pyridine derivatives provides a solid template.[6]
Experimental Protocol: FMS Kinase Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the FMS kinase. The amount of ATP consumed in the reaction is quantified, which is inversely proportional to the inhibitory activity of the compound.
-
Reagents & Materials:
-
Recombinant human FMS kinase enzyme.
-
Poly(Glu,Tyr) 4:1 as a generic kinase substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (pyrrolopyridine derivatives) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.
-
384-well white microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control).
-
To initiate the kinase reaction, add 5 µL of ATP solution. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately assessed.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the remaining ATP by adding 10 µL of the Kinase-Glo® reagent. This reagent contains luciferase and luciferin, which produce light in an ATP-dependent reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Expert Opinion
The pyrrolopyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to act as an ATP mimetic has made it a cornerstone in the development of kinase inhibitors, leading to life-saving drugs like Vemurafenib.[3] However, its utility is far from monolithic. The growing body of research highlights its potential in developing novel antiviral agents, CNS-penetrant drugs for neurodegenerative and psychiatric disorders, and anti-inflammatory compounds.[1][12][14][16][17] The key to unlocking this potential lies in the strategic decoration of the core scaffold. Selectivity and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are not inherent to the core but are meticulously engineered through the addition of functional groups that exploit the unique topology and chemical environment of the intended biological target.[3] As our understanding of disease biology deepens and synthetic methodologies advance, the pyrrolopyridine nucleus will undoubtedly continue to serve as a foundational element in the design of the next generation of innovative medicines.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid literature review
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: A Cornerstone Building Block for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged" structure. Its significance lies in its ability to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). The nitrogen atom at position 7 and the pyrrole N-H group can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, effectively mimicking the binding of ATP itself. This hinge-binding motif is a cornerstone of many successful kinase inhibitor designs.[1]
Within this important class of heterocycles, This compound stands out as a particularly versatile and powerful building block for drug discovery. It possesses two orthogonal, strategically placed functional groups: a bromine atom at the C5-position, ideal for carbon-carbon bond formation via cross-coupling reactions, and a carboxylic acid at the C6-position, perfectly suited for amide bond formation. This bifunctionality allows researchers to systematically and independently explore two distinct vectors of chemical space emanating from the core scaffold, making it an invaluable tool for generating focused libraries of compounds in structure-activity relationship (SAR) studies. This guide provides a senior scientist's perspective on the synthesis, reactivity, and strategic application of this key intermediate.
Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is the starting point for any successful research campaign. The key identifiers and computed properties for this compound are summarized below.[2]
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 5-Bromo-7-azaindole-6-carboxylic acid |
| CAS Number | 1190322-26-9 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| SMILES | C1=CNC2=NC(=C(C=C21)Br)C(=O)O |
| InChIKey | XLDHSOLQOJNDAZ-UHFFFAOYSA-N |
Synthesis of the Core Scaffold: A Representative Strategy
While this compound is commercially available, understanding its synthesis is crucial for bespoke modifications or scale-up. A direct, one-pot synthesis is not commonly reported; however, a robust and logical pathway can be constructed from literature precedents on related 7-azaindoles. The strategy involves building the core heterocycle first, followed by functionalization. A common route begins with the commercially available 7-azaindole.[3]
The causality for this multi-step approach is rooted in controlling regioselectivity and managing the reactivity of the intermediates.
-
Reduction to Azaindoline: The pyrrole ring of 7-azaindole is electron-rich and susceptible to uncontrolled reactions under electrophilic bromination conditions. Therefore, the first step is the selective reduction of the pyrrole double bond to form the 7-azaindoline. This is typically achieved via catalytic hydrogenation using a catalyst like Raney Nickel. This temporarily "protects" the pyrrole system, making the pyridine ring's electronics more predictable for the subsequent bromination.[3]
-
Electrophilic Bromination: With the pyrrole ring saturated, the pyridine ring can be selectively brominated. The amino group of the azaindoline is an ortho-, para-director. The C5 position is para to the nitrogen and is sterically accessible, making it the primary site for electrophilic substitution. A standard brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent is effective.[3]
-
Oxidative Aromatization: The penultimate step is to restore the aromatic pyrrole ring. This dehydrogenation is a critical oxidation step. A mild oxidant like manganese dioxide (MnO₂) is often preferred because it is highly effective for oxidizing allylic/benzylic-type hydrogens (as found in the azaindoline) without over-oxidizing other parts of the molecule. This step reliably yields the stable 5-bromo-7-azaindole core.[3]
-
Carboxylation: The final installation of the carboxylic acid at the C6 position is the most challenging step. A classic and effective method for converting an aryl halide to a carboxylic acid is via organometallic chemistry. However, the C5-bromo position must be differentiated from a second halogen at C6. A more practical route involves a directed ortho-metalation approach or starting from a precursor already containing a C6 handle. For the purpose of this guide, we will assume a precursor leading to 5-bromo-7-azaindole, which is then carboxylated. A plausible, albeit advanced, method involves a halogen-metal exchange followed by quenching with carbon dioxide. This requires careful control of temperature and stoichiometry to selectively metallate at a different position if a dihalo-precursor were used. A more common industrial approach would be to start with a pyridine precursor that already contains the C6-carboxy or cyano group and build the pyrrole ring onto it.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105461718A - Synthesis process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Abstract
This document provides a comprehensive, experience-driven guide for the multi-step synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a pivotal building block in contemporary medicinal chemistry. The protocol herein details a robust and scalable pathway starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The synthesis involves a regioselective bromination at the C5-position followed by a directed ortho-metalation (DoM) and subsequent carboxylation. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical logic, safety considerations, and characterization benchmarks for self-validation at each critical stage.
Introduction and Scientific Context
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold. Its structure, which can be considered a bioisostere of indole, is a cornerstone in the design of numerous biologically active agents.[1] Specifically, functionalization of the 7-azaindole core has led to the development of potent inhibitors for various protein kinases, which are crucial targets in oncology and immunology.[2][3]
This compound (CAS No. 1190322-26-9) has emerged as a particularly valuable intermediate.[4][5] The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Simultaneously, the carboxylic acid at the C6 position provides a key attachment point for building amide bonds or other functionalities, essential for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This dual functionality makes it a highly sought-after precursor in the synthesis of complex therapeutic agents.[6]
This guide presents a reliable two-step synthesis designed for both clarity and reproducibility.
Overall Synthetic Strategy
The synthetic pathway is logically structured to first install the bromine atom onto the pyridine ring of the 7-azaindole core, followed by the introduction of the carboxylic acid group. This sequence is strategically chosen for optimal regiochemical control.
-
Step 1: Electrophilic Bromination. The pyrrole ring of 7-azaindole is highly activated towards electrophilic substitution, typically at the C3 position. To achieve selective bromination at the C5 position on the less reactive pyridine ring, a careful choice of brominating agent and reaction conditions is paramount. N-Bromosuccinimide (NBS) is an effective reagent for this transformation.
-
Step 2: Directed ortho-Metalation (DoM) and Carboxylation. With the C5-bromo substituent in place, the C6-proton becomes the most acidic proton on the pyridine ring. This allows for regioselective deprotonation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures. The resulting organolithium intermediate is then quenched with an electrophile, solid carbon dioxide (dry ice), to install the carboxylic acid group.
The complete reaction scheme is visualized below.
Caption: Overall two-step synthesis pathway.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Reagents such as LDA and NBS are hazardous and require careful handling.[4]
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)
Rationale: This step employs N-Bromosuccinimide (NBS) as a mild and selective source of electrophilic bromine. Acetonitrile (MeCN) is chosen as the solvent due to its polarity and relative inertness under the reaction conditions. The reaction is performed at room temperature to favor the desired C5-bromination over competing reactions.[7]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
|---|---|---|---|---|
| 7-Azaindole | C₇H₆N₂ | 118.14 | 271-63-6 | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥99% |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous |
| Saturated NaHCO₃ solution | - | - | - | Aqueous |
| Saturated NaCl solution (Brine) | - | - | - | Aqueous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (5.0 g, 42.3 mmol).
-
Add anhydrous acetonitrile (100 mL) to dissolve the starting material completely.
-
In a single portion, add N-Bromosuccinimide (7.53 g, 42.3 mmol, 1.0 eq.). Note: A slight exotherm may be observed.
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 50:50 Hexane:EtOAc mobile phase.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.
-
Re-dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes succinimide and other aqueous-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (gradient elution, 20% to 50% EtOAc in Hexane) to yield the title compound as a white to off-white solid.
Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Property | Expected Value |
|---|---|
| Synonym | 5-Bromo-7-azaindole[8] |
| Appearance | White to light yellow crystalline powder[8] |
| Molecular Weight | 197.04 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.75 (s, 1H), 8.21 (d, J=2.0 Hz, 1H), 8.17 (d, J=2.0 Hz, 1H), 7.50 (t, J=2.8 Hz, 1H), 6.45 (dd, J=3.5, 1.8 Hz, 1H). |
| Expected Yield | 75-85% |
Step 2: Synthesis of this compound
Rationale: This transformation is a classic example of directed ortho-metalation (DoM).[9] The bromine atom at C5 directs the strong base, LDA, to abstract the adjacent C6 proton. The reaction must be maintained at -78 °C (a dry ice/acetone bath) to prevent decomposition of the sensitive organolithium intermediate and unwanted side reactions. LDA is prepared in situ for maximum reactivity. The reaction is quenched with solid CO₂, a reliable and inexpensive C1 electrophile.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
|---|---|---|---|---|
| 5-Bromo-7-azaindole | C₇H₅BrN₂ | 197.04 | 183208-35-7 | From Step 1 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |
| Diisopropylamine | C₆H₁₅N | 101.19 | 108-18-9 | ≥99.5% |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | 2.5 M in hexanes |
| Carbon Dioxide (CO₂) | CO₂ | 44.01 | 124-38-9 | Solid (Dry Ice) |
| 1 M Hydrochloric Acid (HCl) | HCl | - | 7647-01-0 | Aqueous |
Protocol:
-
Preparation of LDA: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and cool to -78 °C. Add diisopropylamine (7.0 mL, 49.8 mmol, 2.5 eq.) via syringe. Slowly add n-BuLi (19.9 mL of 2.5 M solution, 49.8 mmol, 2.5 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: In a separate flame-dried flask, dissolve 5-Bromo-7-azaindole (3.92 g, 19.9 mmol) in anhydrous THF (80 mL). Using a cannula, slowly transfer this solution to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting dark mixture at -78 °C for 1.5 hours.
-
Carboxylation: Carefully add crushed, dry ice pellets to the reaction mixture in small portions, ensuring the internal temperature does not rise above -65 °C. Continue stirring for an additional 1 hour as the mixture warms towards room temperature.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). Adjust the pH to ~3-4 with additional 1 M HCl. This will precipitate the carboxylic acid product.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can be purified by trituration with cold diethyl ether or recrystallization from an appropriate solvent system (e.g., EtOH/water) to afford the final product.
Characterization of Final Product
| Property | Expected Value |
|---|---|
| IUPAC Name | This compound[4] |
| Appearance | White to beige solid |
| Molecular Formula | C₈H₅BrN₂O₂[5] |
| Molecular Weight | 241.04 g/mol [4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H), 12.1 (s, 1H), 8.45 (s, 1H), 7.65 (t, J=2.8 Hz, 1H), 6.50 (dd, J=3.5, 1.8 Hz, 1H). |
| Expected Yield | 60-70% |
Workflow and Logic Visualization
The following diagram illustrates the logical flow of the entire experimental process, from initial setup to final product validation.
Caption: Experimental workflow from starting material to final product.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By following the outlined steps and understanding the chemical principles behind each transformation, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The inclusion of clear characterization data provides the necessary benchmarks for quality control and successful synthesis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique hydrogen bonding capabilities and physicochemical properties.[1][2][3] Consequently, 7-azaindole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[4] The targeted synthesis of specifically functionalized 7-azaindoles, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, is therefore of significant interest to researchers in the pharmaceutical and life sciences sectors. The bromine atom at the 5-position serves as a versatile handle for further elaboration through cross-coupling reactions, while the carboxylic acid at the 6-position provides a key site for amide bond formation or other modifications to modulate biological activity and pharmacokinetic properties.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, based on established synthetic transformations. The proposed pathway involves the initial preparation of the key intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective formylation and subsequent oxidation to the desired carboxylic acid.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic workflow is depicted below:
Caption: A high-level overview of the synthetic workflow.
The core of this strategy lies in the regioselective introduction of a functional group at the C-6 position of the 5-bromo-7-azaindole scaffold. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and is anticipated to proceed at an available position on the pyridine ring.[5][6][7][8][9] Subsequent oxidation of the introduced aldehyde to a carboxylic acid is a standard and high-yielding transformation.
Part 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)
There are several reported methods for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[10] One common approach involves the direct bromination of 7-azaindole. However, controlling the regioselectivity can be challenging. A more robust, multi-step synthesis starting from 2-amino-3-methyl-5-bromopyridine offers a reliable route to the desired intermediate.[10]
Reaction Scheme:
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Kinase Inhibitor Scaffolding
In the landscape of contemporary drug discovery, particularly within the competitive arena of protein kinase inhibitors, the strategic selection of foundational chemical scaffolds is paramount. The 7-azaindole core, chemically known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged scaffold" due to its structural resemblance to adenine, the core of adenosine triphosphate (ATP). This mimicry allows it to effectively target the ATP-binding site of a multitude of protein kinases. The subject of this guide, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , represents a highly functionalized and strategically valuable building block derived from this core. Its utility lies in the dual reactivity offered by the bromine atom at the 5-position and the carboxylic acid at the 6-position, enabling versatile and divergent synthetic routes towards potent and selective kinase inhibitors.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the core applications of this reagent, provide detailed, field-tested protocols for its use, and explain the underlying chemical principles that make it a cornerstone in the synthesis of next-generation therapeutics.
Core Physicochemical and Safety Data
A foundational understanding of the reagent's properties is critical for its effective and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| CAS Number | 1190322-26-9 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in DMF, DMSO, and methanol | General chemical knowledge |
Safety and Handling: this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Application Note I: The 6-Carboxamide Moiety as a Hinge-Binding Element
A recurring theme in the structure-activity relationship (SAR) of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is the critical role of substituents that can form hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The carboxylic acid at the 6-position of our title compound is a perfect precursor for installing such a group, most commonly a carboxamide.
The nitrogen atom of the pyrrolo[2,3-b]pyridine ring system and the NH of the pyrrole act as hydrogen bond donors and acceptors, respectively, anchoring the core scaffold to the hinge. The carboxamide group, introduced via amide coupling to the 6-carboxylic acid, can then provide an additional, crucial hydrogen bond interaction, significantly enhancing binding affinity and selectivity.
Figure 1: A diagram illustrating the key hydrogen bonding interactions between a 1H-pyrrolo[2,3-b]pyridine-6-carboxamide scaffold and the kinase hinge region.
This additional interaction provided by the 6-carboxamide can be the differentiating factor in achieving high potency and selectivity for the target kinase. The diverse range of commercially available anilines and amines allows for the rapid generation of libraries of 6-carboxamide derivatives, enabling thorough exploration of the solvent-exposed region of the ATP-binding pocket.
Application Note II: The 5-Bromo Position as a Vector for SAR Exploration
The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic handle for introducing a wide array of chemical diversity. This position is often directed towards the solvent-exposed region of the kinase active site, making it an ideal point for modification to enhance potency, tune physicochemical properties (such as solubility and metabolic stability), and improve selectivity against off-target kinases.
The primary utility of the 5-bromo group is its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of various aryl, heteroaryl, amino, and alkynyl groups, respectively.
Figure 2: Synthetic pathways from a 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide intermediate to diverse analogs via cross-coupling reactions.
This two-pronged approach—amide coupling at the 6-position followed by cross-coupling at the 5-position—provides a robust and modular strategy for rapidly exploring the chemical space around the 7-azaindole scaffold to develop potent and selective kinase inhibitors.
Experimental Protocols
The following protocols are provided as a guide for the two key synthetic transformations involving this compound. These are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the formation of a 6-carboxamide derivative using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
To this solution, add the substituted aniline or amine (1.1 eq), followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of an aryl or heteroaryl group at the 5-position of the N-substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide.
Materials:
-
N-substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq)
-
Base, e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-dioxane/water or DMF/water
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial or a round-bottom flask equipped with a reflux condenser, add the N-substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 5-aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridine-6-carboxamide derivative.
Conclusion
This compound is a quintessential building block for the modern medicinal chemist engaged in kinase inhibitor discovery. Its pre-installed handles for orthogonal chemical modifications—the 6-carboxylic acid for amide coupling to engage the kinase hinge region and the 5-bromo substituent for cross-coupling to explore the solvent-exposed region—provide a powerful and efficient platform for generating libraries of potent and selective inhibitors. The protocols and principles outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable reagent in their quest for novel therapeutics.
References
Application Notes and Protocols: Leveraging 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid for Kinase Inhibitor Synthesis
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in various diseases.[1] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a highly successful therapeutic class.[1][2] Within this landscape, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has been identified as a "privileged scaffold."[2][3] Its unique structure allows it to act as an excellent hinge-binding motif, mimicking the hydrogen bonding pattern of adenine in ATP. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.[1][2] The FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor, is a prime example of the successful application of the 7-azaindole scaffold in cancer therapy.[1][2]
The versatility of the 7-azaindole core is further enhanced by its multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of a wide range of kinase inhibitors targeting various members of the kinome, including PI3K, ROCK, and CDK9.[4][5]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, key synthetic transformations, and provide detailed protocols for its application.
The Strategic Advantage of this compound
The subject of this guide, this compound (CAS 1190322-26-9), is a highly functionalized and versatile building block for kinase inhibitor synthesis.[6][7] Its structure offers two orthogonal points for diversification, which is a significant advantage in constructing libraries of potential drug candidates.
-
The 5-Bromo Position: The bromine atom at the C5 position is a synthetic handle ripe for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to target specific pockets within the kinase active site, thereby influencing inhibitor potency and selectivity.
-
The 6-Carboxylic Acid Position: The carboxylic acid group at the C6 position is ideal for forming amide bonds. This functionality is commonly used to introduce a "solvent-front" moiety, a chemical group that extends towards the solvent-exposed region of the ATP-binding site. This can enhance solubility and provide additional interaction points to further improve the inhibitor's profile.
The strategic combination of these two functionalities on a single, privileged scaffold provides a powerful platform for generating diverse and potent kinase inhibitors.
Core Synthetic Strategies and Workflow
The synthesis of kinase inhibitors from this compound typically involves a two-stage process: a Suzuki coupling to install a diversity element at the 5-position and an amide coupling to introduce a second diversity element at the 6-position. The order of these steps can be varied depending on the specific target molecule and the compatibility of the reagents.
Here, we present a logical and field-proven workflow that prioritizes the often more sensitive Suzuki coupling reaction first, followed by the generally robust amide bond formation.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
PART 1: Protection of the Carboxylic Acid (Esterification)
Rationale: To prevent potential side reactions of the carboxylic acid group during the palladium-catalyzed Suzuki coupling, it is prudent to protect it as an ester. A methyl or ethyl ester is typically suitable as they are readily cleaved under mild conditions.
Protocol 1: Methyl Esterification
-
Reagents and Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated) or Thionyl Chloride
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle.
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. b. Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. d. Extract the aqueous layer with DCM or EtOAc (3 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. f. The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Methanol, Sulfuric Acid/Thionyl Chloride |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
PART 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[8][9] In this step, the 5-bromo position of the 7-azaindole core is coupled with a variety of aryl or heteroaryl boronic acids or esters, introducing a key diversity element for kinase interaction.
Protocol 2: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (from Protocol 1)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME/Water)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon).
-
-
Procedure: a. To a Schlenk flask, add the methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). b. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. c. Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v). d. Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS. e. After completion, cool the reaction to room temperature and dilute with water. f. Extract the product with EtOAc or DCM (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Substrate | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
| Coupling Partner | Aryl/Heteroaryl boronic acid/ester |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/Water or Toluene/Water |
| Temperature | 80-100 °C |
| Reaction Time | 8-16 hours |
PART 3: Deprotection of the Carboxylic Acid (Saponification)
Rationale: Following the successful Suzuki coupling, the protecting ester group on the carboxylic acid must be removed to allow for the subsequent amide coupling. Saponification using a base like lithium hydroxide or sodium hydroxide is a standard and effective method.
Protocol 3: Saponification
-
Reagents and Materials:
-
Methyl 5-aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (from Protocol 2)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Solvent system (e.g., THF/Water, Methanol/Water)
-
Hydrochloric Acid (1N)
-
EtOAc or DCM.
-
-
Procedure: a. Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. c. Once the reaction is complete, remove the organic solvent under reduced pressure. d. Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl. e. A precipitate should form, which can be collected by filtration. Alternatively, extract the product with EtOAc or DCM. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
PART 4: Amide Coupling
Rationale: The final diversification step involves the formation of an amide bond between the deprotected carboxylic acid and a primary or secondary amine. This is a crucial step for introducing the solvent-front moiety. A variety of coupling reagents can be employed to facilitate this reaction.
Protocol 4: Amide Coupling using HATU
-
Reagents and Materials:
-
5-Aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (from Protocol 3)
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous DMF (Dimethylformamide) or DCM.
-
-
Procedure: a. To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. Add the desired amine (1.1 eq) to the reaction mixture. d. Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction with water and extract the product with EtOAc. f. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final compound by flash column chromatography or preparative HPLC.
| Parameter | Value |
| Substrate | 5-Aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
| Coupling Partner | Primary or secondary amine |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Illustrative Example: A Hypothetical Kinase Inhibitor Synthesis
To illustrate the application of these protocols, let's consider the synthesis of a hypothetical inhibitor targeting a generic kinase.
Caption: Synthesis of a hypothetical kinase inhibitor.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the 5-bromo and 6-carboxylic acid functionalities provides a robust and flexible platform for generating diverse chemical libraries. The protocols outlined in this application note offer a reliable and field-tested approach for leveraging this versatile intermediate in drug discovery programs. By systematically exploring the chemical space accessible through Suzuki and amide coupling reactions, researchers can efficiently generate and optimize potent and selective kinase inhibitors for a wide range of therapeutic targets. The continued exploration of novel coupling partners and the development of more efficient synthetic methodologies will undoubtedly further enhance the utility of this powerful scaffold in the ongoing quest for next-generation targeted therapies.
References
- 1. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Medicinal Chemistry
This compound, also known as 5-bromo-7-azaindole-6-carboxylic acid, is a pivotal heterocyclic building block in the landscape of modern drug discovery. The 7-azaindole scaffold is a bioisostere of indole and is present in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 6-position provides two orthogonal handles for chemical modification, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents.
The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.[2][3][4] These modifications are crucial for modulating the pharmacological properties of the molecule, including potency, selectivity, and pharmacokinetic profile. The carboxylic acid moiety offers a convenient site for the formation of esters and amides, which can significantly impact a compound's solubility, cell permeability, and ability to interact with biological targets.[5][6]
This comprehensive guide provides detailed application notes and step-by-step protocols for the key derivatization reactions of this compound. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of compound libraries for screening and lead optimization programs.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 6-position is a prime site for modification to enhance the druglike properties of the 7-azaindole core. Esterification can improve cell permeability, while amidation allows for the introduction of diverse functional groups that can form key interactions with biological targets.
A. Esterification to Methyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Esterification of the carboxylic acid is a fundamental transformation. The resulting methyl ester can serve as a final compound or as an intermediate for further modifications, such as Suzuki or Sonogashira coupling, where the ester is more compatible with the reaction conditions than the free carboxylic acid.
This classic method utilizes an excess of alcohol in the presence of a catalytic amount of strong acid.
Workflow for Fischer-Speier Esterification
Caption: Workflow for the esterification of the starting material.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 4.15 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl ester.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
B. Amidation to N-Substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for the efficient synthesis of a wide variety of amides under mild conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes racemization and is compatible with a broad range of amines.[7][8][9]
This protocol provides a general and robust method for the coupling of various primary and secondary amines.
Workflow for HATU-Mediated Amidation
Caption: Workflow for the amidation of the starting material.
Step-by-Step Protocol:
-
To a solution of this compound (100 mg, 0.41 mmol) in anhydrous N,N-dimethylformamide (DMF, 2 mL), add the desired amine (0.50 mmol, 1.2 equivalents).
-
Add HATU (188 mg, 0.50 mmol, 1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (0.14 mL, 0.83 mmol, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired amide.
| Parameter | Value |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
II. Derivatization at the 5-Bromo Position
The bromine atom at the 5-position is a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between the 5-position of the 7-azaindole core and various aryl or heteroaryl boronic acids or esters.[4][10][11][12] This reaction is instrumental in building biaryl structures commonly found in kinase inhibitors and other targeted therapies.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling using the methyl ester derivative.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
In a reaction vessel, combine Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (100 mg, 0.39 mmol), the desired arylboronic acid (0.59 mmol, 1.5 equivalents), and potassium carbonate (108 mg, 0.78 mmol, 2.0 equivalents).
-
Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 14 mg, 0.019 mmol, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 5-aryl-substituted product.
| Parameter | Value |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-85% |
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities at the 5-position, which are valuable for further transformations or as structural elements in their own right.[2][13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
This protocol describes the coupling of terminal alkynes to the 7-azaindole core.
Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Step-by-Step Protocol:
-
To a solution of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (100 mg, 0.39 mmol) in a suitable solvent such as DMF or THF (3 mL), add the terminal alkyne (0.59 mmol, 1.5 equivalents) and triethylamine (Et₃N) (0.11 mL, 0.78 mmol, 2.0 equivalents).
-
Degas the solution with argon or nitrogen for 15 minutes.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol, 5 mol%) and copper(I) iodide (CuI) (4 mg, 0.02 mmol, 5 mol%).
-
Stir the reaction at room temperature or heat to 60 °C for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl derivative.
| Parameter | Value |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF or THF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 65-90% |
III. Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for esterification, amidation, Suzuki-Miyaura coupling, and Sonogashira coupling provide a robust toolkit for researchers in drug discovery. The ability to strategically derivatize both the carboxylic acid and the bromo-substituent allows for a systematic exploration of structure-activity relationships, ultimately facilitating the development of new and improved medicines.
References
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-7-azaindole
Introduction: The Strategic Importance of 5-Aryl-7-Azaindoles in Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a cornerstone in the design of kinase inhibitors, antivirals, and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-5 arylation of the 7-azaindole nucleus, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of aryl and heteroaryl substituents.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki-Miyaura coupling of 5-bromo-7-azaindole. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss critical parameters that ensure a successful and reproducible outcome.
Reaction Principle: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide.[2] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 5-aryl-7-azaindole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-7-azaindole
This protocol is based on established procedures for the Suzuki coupling of 5-bromo-7-azaindole derivatives and offers a robust starting point for various aryl and heteroaryl boronic acids.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-7-azaindole | ≥97% | Commercially Available | --- |
| Arylboronic acid | --- | Commercially Available | --- |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst Grade | Commercially Available | Store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered is preferred. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Water | Deionized | --- | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine (saturated NaCl solution) | --- | --- | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | --- | Commercially Available | For filtration. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Schlenk tube or sealed vial | --- | --- | --- |
| Magnetic stir bar | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Add the palladium catalyst, PdCl₂(dppf) (0.05-0.10 equiv.). The use of a well-defined precatalyst like PdCl₂(dppf) is advantageous as it is air-stable and promotes efficient catalysis.[4][5]
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum.
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The removal of oxygen is critical to prevent the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid.[6]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane and water (typically a 3:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of 0.1-0.2 M with respect to the 5-bromo-7-azaindole. Water is a crucial component as it aids in the dissolution of the base and facilitates the transmetalation step.[7]
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 70-90 °C.
-
Stir the reaction mixture vigorously. The choice of a moderate temperature is often sufficient for electron-rich and unactivated aryl bromides. For more challenging couplings, a higher temperature may be required.[3]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
For TLC analysis, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (5-bromo-7-azaindole) and the product will have different Rf values.
-
-
Work-up:
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and the drying agent.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 5-aryl-7-azaindole.
-
Caption: A generalized experimental workflow for the Suzuki coupling of 5-bromo-7-azaindole.
Expert Insights and Troubleshooting
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring of 7-azaindole can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands like dppf helps to mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[6]
-
Choice of Base: While K₂CO₃ is a robust and commonly used base, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases, particularly with less reactive boronic acids or challenging substrates.[9]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents, ensuring a thoroughly inert atmosphere, and avoiding prolonged reaction times at high temperatures.[6]
-
N-Protection: For certain sensitive substrates or to avoid potential side reactions at the indole nitrogen, N-protection (e.g., with a Boc or SEM group) can be considered. However, for many applications, the coupling can be successfully performed on the unprotected 7-azaindole.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole is a powerful and versatile transformation for the synthesis of novel 5-aryl-7-azaindole derivatives. By understanding the underlying principles of the catalytic cycle and adhering to a well-defined experimental protocol, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocol outlined in this document provides a solid foundation for achieving high yields and reproducible results, while the accompanying insights offer guidance for troubleshooting and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: Solubility Profiling and Solution Preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid for Biological Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[1][2]. Accurate and reproducible biological data is predicated on the correct preparation of test compounds. This guide details the physicochemical properties of the title compound, explains the causal factors governing its solubility, and provides validated, step-by-step protocols for preparing high-concentration stock solutions and assay-ready working solutions. Emphasis is placed on ensuring compound stability and minimizing solvent-induced artifacts in downstream biological assays.
Introduction and Physicochemical Overview
This compound is a heterocyclic compound featuring a 7-azaindole nucleus, a bromine substituent, and a carboxylic acid moiety. This unique combination of functional groups dictates its solubility profile. The aromatic core is largely hydrophobic, while the carboxylic acid group provides a handle for pH-dependent aqueous solubility, and the pyrrole and pyridine nitrogens can participate in hydrogen bonding.
Understanding these properties is the first step toward rational solvent selection and protocol design. A summary of the compound's key physicochemical properties is presented below.
| Property | Value | Data Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[3] |
| Molecular Weight | 241.04 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 5-Bromo-7-azaindole-6-carboxylic acid | ChemicalBook[4] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Calculated XLogP3 | 1.9 | PubChem[3] |
The Science of Solubility: Causality and Strategy
The solubility of an ionizable compound like this compound is not a single value but rather a function of the solution's properties, most notably its pH.
The Critical Role of pH
The carboxylic acid group (-COOH) is a weak acid. In aqueous solutions, its state of ionization is governed by the Henderson-Hasselbalch equation.
-
At Low or Neutral pH (pH < pKa): The compound primarily exists in its neutral, protonated (-COOH) form. This form is less polar and exhibits significantly lower solubility in aqueous media due to the dominance of the hydrophobic bromo-azaindole core.
-
At High pH (pH > pKa): The compound is deprotonated to its carboxylate anion form (-COO⁻). This ionic form is substantially more polar and, therefore, demonstrates a dramatic increase in aqueous solubility[5][6][7].
This pH-dependent behavior is the most important principle to leverage when preparing aqueous solutions. For most organic compounds, the ionized form can be several orders of magnitude more soluble than its neutral counterpart[8].
Organic Solvents for High-Concentration Stocks
For many screening and drug discovery applications, a high-concentration stock solution is required. Due to the limited aqueous solubility of the neutral form, water-miscible organic solvents are necessary.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. It is the default choice for creating primary stock solutions of screening compounds. However, its concentration in final assays must be carefully controlled.
-
Other Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also effective but are often used as secondary choices to DMSO.
The primary challenge when using an organic stock is preventing the compound from precipitating when diluted into an aqueous assay buffer. This is mitigated by ensuring the final concentration in the assay is well below the compound's kinetic solubility limit in that specific buffer.
Recommended Solvents and Solubility Profile
Based on the chemical structure and established principles, the following solvents are recommended for handling this compound.
| Solvent | Recommended Use | Expected Solubility | Rationale & Comments |
| DMSO | Primary Stock Solution (1-50 mM) | High | Excellent solubilizing power for a wide range of organic molecules. Ideal for long-term storage at -20°C or -80°C. |
| 1N NaOH (aq) | Aqueous Stock Solution | High | The strong base deprotonates the carboxylic acid, forming the highly soluble sodium salt. Useful for assays intolerant to DMSO. May require pH adjustment before use. |
| Aqueous Buffers (pH < 7.5) | Final Assay Medium | Low | The compound will be in its less soluble neutral form. Direct dissolution is not recommended. |
| Aqueous Buffers (pH > 8.0) | Final Assay Medium | Moderate | Increased pH enhances solubility. However, direct dissolution may still be slow. Best practice is to dilute from a stock solution. |
| Ethanol / Methanol | Secondary Stock Solution | Moderate to Low | May be used, but generally less effective than DMSO for achieving high concentrations. Can be an alternative for specific assays. |
Validated Protocols for Solution Preparation
These protocols provide step-by-step instructions for reliable and reproducible solution preparation. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling solid compounds and solvents.
Protocol 1: Preparation of a High-Concentration Stock in DMSO
This protocol is the standard method for creating a primary stock solution for screening and dose-response studies.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 241.04 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution: Mass = (Volume) x (Concentration) x (Molecular Weight) Mass = (0.001 L) x (0.010 mol/L) x (241.04 g/mol ) = 0.00241 g = 2.41 mg
-
Weighing: Carefully weigh out 2.41 mg of the compound and place it into a clean, labeled vial.
-
Expert Insight: Weighing slightly more (e.g., 2.50 mg) and adjusting the solvent volume accordingly can be more practical than trying to weigh an exact small mass.
-
-
Solvent Addition: Add the calculated volume of DMSO. For 2.41 mg, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Trustworthiness Check: Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied but use with caution to avoid degradation.
-
-
Storage: Once fully dissolved, the stock solution should be stored desiccated at -20°C or -80°C for long-term stability. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles[9].
Protocol 2: Preparation of Aqueous Working Solutions (from DMSO Stock)
This protocol describes the critical step of diluting the organic stock into your aqueous assay buffer while maintaining a safe final solvent concentration.
Objective: To prepare a 10 µM final concentration in an assay plate with a final DMSO concentration of ≤0.1%.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This makes subsequent dilutions more accurate.
-
Serial Dilution: Perform serial dilutions from your DMSO stock (e.g., 10 mM or 1 mM) into the final assay buffer.
-
Expert Insight: To minimize precipitation, add the small volume of DMSO stock to the larger volume of assay buffer while vortexing or mixing. Never add the aqueous buffer to the concentrated DMSO stock.
-
-
Final Concentration Calculation: Ensure the final concentration of DMSO in your assay well is non-inhibitory. Most cell lines tolerate up to 0.5% DMSO, but 0.1% or lower is considered safer for sensitive assays[10][11].
-
Example: To achieve a 10 µM final compound concentration from a 10 mM stock, a 1:1000 dilution is needed. Adding 1 µL of the 10 mM stock to 999 µL of assay buffer results in a final DMSO concentration of 0.1%.
-
-
Solvent Control: It is imperative to include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any effects of the solvent itself from your results[12][13].
Protocol 3: Preparation of an Aqueous Stock Solution (DMSO-Free)
This method is for assays that are incompatible with organic solvents.
Objective: To prepare a 10 mM aqueous stock solution using a basic solution.
Materials:
-
This compound (MW: 241.04 g/mol )
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Purified water (e.g., Milli-Q) or desired buffer
-
pH meter
Procedure:
-
Weighing: Weigh 2.41 mg of the compound into a clean vial.
-
Initial Suspension: Add ~800 µL of purified water. The compound will likely not dissolve and will form a suspension.
-
Basification and Dissolution: While stirring, add 1.0 N NaOH dropwise. The compound will dissolve as it is deprotonated to its sodium salt. Add just enough NaOH to achieve complete dissolution.
-
Expert Insight: This requires one molar equivalent of NaOH. For 2.41 mg (0.01 mmol) of compound, you will need approximately 10 µL of 1.0 N NaOH.
-
-
Volume and pH Adjustment: Once dissolved, bring the final volume to 1.0 mL with purified water. Check the pH of the resulting stock solution; it will be highly alkaline. If necessary for the downstream application, the pH can be carefully adjusted downwards with dilute HCl, but be aware that the compound may precipitate if the pH drops too low.
-
Storage: Store at 4°C for short-term use or frozen at -20°C. The stability of the compound in a highly basic solution should be empirically determined.
Visual Workflows
Solubility Determination Workflow
Caption: A logical workflow for empirical determination of the optimal solvent system.
Stock and Working Solution Preparation Workflow
Caption: Standard workflow for preparing DMSO stocks and final working solutions.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. inter-chem.pl [inter-chem.pl]
- 3. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-7-azaindole-6-carboxylic acid | 1190322-26-9 [chemicalbook.com]
- 5. brainly.com [brainly.com]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. lifetein.com [lifetein.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comprehensive Analytical Protocols for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a derivative of 7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural complexity and potential as a key intermediate in the synthesis of pharmacologically active molecules necessitate robust and reliable analytical methods for its characterization.[1][] This guide provides a detailed overview of the essential analytical techniques required for identity confirmation, purity assessment, and structural elucidation of this compound. The protocols herein are designed to be self-validating, explaining the scientific rationale behind experimental choices to ensure accuracy and reproducibility in a research or quality control setting.
Introduction and Physicochemical Profile
This compound (also known as 5-Bromo-7-azaindole-6-carboxylic acid) belongs to a class of compounds utilized in the synthesis of targeted therapeutics, including kinase inhibitors.[3][4] The presence of a carboxylic acid, a bromine atom, and the fused pyrrolopyridine ring system imparts unique chemical properties that must be considered during analysis. Accurate characterization is the cornerstone of successful drug development, ensuring the quality and consistency of intermediates used in complex synthetic pathways.
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| CAS Number | 1190322-26-9 |
| Appearance | Typically a white to off-white solid |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-7-azaindole-6-carboxylic acid |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are indispensable for separating the target compound from impurities, such as starting materials, by-products, or degradants.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: Reversed-phase HPLC is the method of choice due to the compound's moderate polarity. A C18 stationary phase provides excellent hydrophobic retention, while an acidic mobile phase modifier (formic acid) is crucial for two reasons: it protonates the carboxylic acid, suppressing its ionization and leading to sharp, symmetrical peak shapes, and it ensures compatibility with mass spectrometry.
Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm. Rationale: The pyrrolopyridine core exhibits strong absorbance at this wavelength, providing high sensitivity.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Trustworthiness & Validation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A stable baseline and consistent retention time across multiple injections validate the method's precision.
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Experience: LC-MS provides unequivocal identity confirmation by correlating the retention time with the compound's specific mass-to-charge ratio (m/z). Electrospray ionization (ESI) is ideal for this molecule, as the acidic and basic sites (carboxylic acid and pyridine nitrogen) can be readily protonated (positive mode) or deprotonated (negative mode). The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance), which serves as a definitive confirmation of identity.
Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC conditions as described in Section 2.1 to ensure retention time correlation.
-
Mass Spectrometer: An ESI-equipped single quadrupole or time-of-flight (TOF) instrument.
-
Ionization Mode: ESI, Positive and Negative.
-
Mass Range: Scan from m/z 100 to 500.
-
Expected m/z Values:
-
Positive Mode [M+H]⁺: Calculated for C₈H₆BrN₂O₂⁺ = 240.9607.
-
Negative Mode [M-H]⁻: Calculated for C₈H₄BrN₂O₂⁻ = 238.9462.
-
-
Data Interpretation:
-
Confirm the presence of a peak at the expected retention time.
-
Extract the mass spectrum for this peak.
-
Verify the presence of the molecular ions ([M+H]⁺ and/or [M-H]⁻).
-
Crucially, confirm the isotopic pattern for a single bromine atom: two peaks of nearly equal intensity separated by ~2 m/z units (e.g., ~241 and ~243 in positive mode).
-
Spectroscopic Structural Elucidation
Spectroscopic methods provide detailed information about the compound's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it readily dissolves the compound and allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and the pyrrole (-NH).
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.
Expected Spectral Features:
-
¹H NMR: The acidic proton of a carboxylic acid typically appears as a very broad singlet far downfield, often in the 10-13 ppm range.[6] The pyrrole N-H proton also appears downfield. The aromatic protons on the pyrrolopyridine core will exhibit specific chemical shifts and coupling patterns that are characteristic of the substitution pattern.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region.[6] Other aromatic carbons, including the carbon attached to the bromine, will appear in the 100-150 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | >12.0 (broad s) | ~165 |
| Pyrrole -NH | ~11.5 (s) | - |
| Aromatic CHs | 7.5 - 8.5 (m) | 100 - 150 |
| C-Br | - | ~110 |
Note: These are estimated values. Actual shifts may vary.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The carboxylic acid group gives rise to two very characteristic absorptions.
Protocol: IR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| N-H Stretch (Pyrrole) | ~3400 | Moderate, sharp |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C / C=N Stretch (Aromatic) | 1450-1600 | Multiple bands, moderate |
Overall Analytical Strategy
A hierarchical approach is recommended to fully characterize this compound. Each technique provides complementary information, building a complete and trustworthy analytical profile of the molecule.
Caption: A comprehensive analytical workflow.
References
Application Note: A Detailed Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Abstract
This technical guide provides a comprehensive protocol and in-depth spectral analysis for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This compound, a derivative of the 7-azaindole scaffold, is of significant interest in medicinal chemistry and drug development for its role as a versatile building block.[1][2] This document outlines a robust methodology for sample preparation and data acquisition, explains the causal reasoning behind key experimental choices, and offers a detailed interpretation of the expected ¹H NMR spectrum. The guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis and analysis of heterocyclic compounds.
Introduction and Scientific Context
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are foundational scaffolds in the development of kinase inhibitors and other therapeutic agents.[3][4] The accurate structural elucidation of such molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, providing precise information about the molecular structure, electronic environment, and connectivity of protons within the molecule.
The structure of this compound presents several key features for NMR analysis: a pyrrole ring fused to a pyridine ring, electron-withdrawing bromine and carboxylic acid substituents, and two labile protons (N-H and COOH). A thorough understanding of their expected spectral signatures is crucial for unambiguous characterization.
Molecular Structure and Proton Numbering
For clarity throughout this guide, the protons of this compound are numbered as shown in the diagram below. This convention will be used to assign the signals in the NMR spectrum.
Caption: Molecular structure with proton numbering.
Experimental Protocol: Data Acquisition
This section details the optimized protocol for acquiring a high-resolution ¹H NMR spectrum.
Rationale for Experimental Design
Causality of Solvent Choice: The selection of the deuterated solvent is the most critical parameter for this analysis. The molecule contains two exchangeable protons: the carboxylic acid proton (-COOH) and the pyrrole amine proton (N-H).[5]
-
Protic Solvents (e.g., D₂O, CD₃OD): These solvents will cause the labile -COOH and N-H protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.[6][7] While this can be a useful technique for peak identification, it prevents the direct observation of these crucial functional groups.
-
Aprotic Solvents (e.g., CDCl₃): In less polar aprotic solvents, the carboxylic acid proton often appears as a very broad singlet due to hydrogen bonding and intermolecular exchange, sometimes becoming indistinguishable from the baseline.[8]
-
Optimal Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is the recommended solvent. Its high polarity and ability to act as a strong hydrogen bond acceptor significantly slow down the rate of proton exchange.[6] This results in sharper, more distinct signals for both the -COOH and N-H protons, allowing for their reliable identification and integration.[5]
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Configuration (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Receiver Gain: Optimize automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width (SW): 0-16 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction manually.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Predicted ¹H NMR Spectrum and Interpretation
The following table summarizes the anticipated signals for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H (COOH) | ~13.0 - 14.0 | Broad Singlet | N/A | Highly deshielded carboxylic acid proton, broadened by slow exchange and hydrogen bonding.[8] |
| H1 (N-H) | ~12.0 - 12.5 | Broad Singlet | N/A | Deshielded pyrrole N-H proton, characteristic of 7-azaindole systems.[9] Broadened due to quadrupolar relaxation of the adjacent ¹⁴N and slow exchange. |
| H4 | ~8.4 - 8.6 | Singlet | N/A | Located on the pyridine ring, deshielded by the ring nitrogen and adjacent bromine. Appears as a singlet due to the absence of adjacent protons for coupling. |
| H2 | ~7.8 - 8.0 | Doublet | ³J ≈ 3.0 - 3.5 Hz | Part of the pyrrole ring, deshielded by the fused pyridine system. Coupled to H3. |
| H3 | ~6.6 - 6.8 | Doublet | ³J ≈ 3.0 - 3.5 Hz | Part of the pyrrole ring, shielded relative to H2. Coupled to H2 with a typical three-bond coupling constant for pyrroles.[10] |
Detailed Analysis of Signals
-
Carboxylic Acid and Pyrrole N-H Protons: The most downfield signals are expected for the labile protons. The COOH proton's resonance is typically found above 13 ppm in DMSO-d₆.[6] The pyrrole N-H proton of the 7-azaindole core is also significantly deshielded, appearing around 12 ppm. Both signals are characteristically broad.
-
Pyridine Ring Proton (H4): Only one proton, H4, remains on the heavily substituted pyridine ring. Its chemical shift is influenced by the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nature of the adjacent bromine atom, pushing it significantly downfield (~8.5 ppm). With no neighboring protons, its signal will be a sharp singlet.
-
Pyrrole Ring Protons (H2 and H3): These two protons form a simple AX spin system. They are coupled to each other, resulting in two distinct doublets.
-
H2: This proton is alpha to the pyrrole nitrogen and is also influenced by the fused pyridine ring, leading to a downfield shift relative to H3.
-
H3: This proton is beta to the pyrrole nitrogen and is generally the most upfield of the aromatic protons in the 7-azaindole system.[11]
-
Coupling Constant (³JH2-H3): The magnitude of the coupling constant between these two protons is expected to be in the range of 3.0-3.5 Hz, which is a characteristic value for vicinal coupling within a pyrrole ring.[10] This reciprocal coupling provides definitive evidence for their connectivity.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By utilizing DMSO-d₆ as the solvent, all five key protons, including the labile N-H and COOH protons, can be observed and assigned. The predicted spectrum consists of two broad singlets in the far downfield region, one sharp singlet, and a pair of mutually coupled doublets. This distinct pattern serves as a reliable fingerprint for the structural confirmation and purity assessment of this important synthetic intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometric Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Protocols and Fragmentation Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (also known as 5-Bromo-7-azaindole-6-carboxylic acid), a heterocyclic compound of interest in medicinal chemistry and drug discovery. We detail optimized protocols for sample preparation, direct infusion analysis via Electrospray Ionization (ESI), and a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for separation and sensitive detection. The guide emphasizes the rationale behind methodological choices, from solvent selection to instrument parameters. A key focus is the interpretation of mass spectra, including the characteristic isotopic signature of the bromine atom and a predictive analysis of fragmentation pathways in both positive and negative ion modes. This document serves as a practical resource for researchers aiming to achieve reliable and accurate characterization of this and structurally related molecules.
Introduction and Scientific Context
This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry.[1][2] The presence of the bromine atom, the carboxylic acid, and the fused pyrrolopyridine ring system imparts unique chemical properties that are leveraged in the design of targeted therapeutics, such as kinase inhibitors.[3] Accurate molecular characterization is a cornerstone of drug development, and mass spectrometry (MS) is an indispensable tool for confirming molecular weight, assessing purity, and elucidating structure.
The compound's polarity, conferred by the carboxylic acid and nitrogen atoms, makes it an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that allows for the analysis of thermally labile and polar molecules with minimal fragmentation in the source.[4][5] A critical feature for mass spectrometric identification is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of almost equal intensity, providing a powerful confirmation of the presence of a single bromine atom in the molecule.[6]
This guide explains the causality behind our recommended protocols, ensuring a self-validating system for generating trustworthy and reproducible data.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [7] |
| Average Molecular Weight | 241.04 g/mol | [7] |
| Monoisotopic Mass | 239.95344 Da (for ⁷⁹Br) | [7] |
| Synonyms | 5-Bromo-7-azaindole-6-carboxylic acid | [7] |
Experimental Workflow Overview
The analytical workflow is designed to proceed from rapid, high-level confirmation to detailed, quantitative analysis. It involves careful sample preparation to ensure compatibility with the MS system, followed by either direct infusion for quick identity verification or LC-MS for separating the analyte from impurities before detection.
Caption: Overall experimental workflow from sample preparation to data interpretation.
Detailed Protocols
These protocols are designed for a standard ESI-equipped mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument.
Protocol 1: Sample and Stock Solution Preparation
The goal of sample preparation is to create a clean, particle-free solution at a concentration suitable for ESI-MS, typically in the low µg/mL to high ng/mL range.[8] Using an appropriate solvent is critical to ensure complete dissolution and compatibility with the mobile phase.
Materials:
-
This compound solid
-
LC-MS grade methanol
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 10 mL)
-
Micropipettes
-
2 mL autosampler vials with septa
-
0.22 µm syringe filters (ensure chemical compatibility, e.g., PTFE)[9]
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the compound. Dissolve it in 1.0 mL of methanol in a clean glass vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Working Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask or vial and dilute to 1.0 mL with methanol. This intermediate dilution is useful for subsequent steps.
-
Final Analytical Solution (1 µg/mL):
-
For Direct Infusion: Dilute the 10 µg/mL working solution 1:10 with 50:50 methanol:water. This brings the concentration to 1 µg/mL, a typical starting point for infusion.
-
For LC-MS: Dilute the 10 µg/mL working solution 1:10 using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Filtration: Before placing the final solution in an autosampler vial, filter it through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS tubing.[9][10]
Causality: Methanol is chosen as the primary solvent due to its polarity, which effectively dissolves the analyte, and its volatility, which is ideal for ESI.[11] Filtration is a non-negotiable step to protect the sensitive and expensive instrumentation from blockages.[8]
Protocol 2: Direct Infusion ESI-MS Analysis
Direct infusion is used for rapid confirmation of molecular weight without chromatographic separation.
Instrument Parameters (Typical Starting Points):
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ionization Mode | ESI+ | ESI- | The molecule has basic nitrogens (for protonation) and an acidic carboxylic group (for deprotonation). Both modes should be tested.[5] |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| **Nebulizer Gas (N₂) ** | 20 - 40 psi | 20 - 40 psi | Aids in droplet formation. |
| Drying Gas (N₂) Flow | 5 - 10 L/min | 5 - 10 L/min | Assists in solvent evaporation from droplets. |
| Drying Gas Temp. | 250 - 350 °C | 250 - 350 °C | Facilitates desolvation to form gas-phase ions. |
| Scan Range (m/z) | 100 - 500 | 100 - 500 | Covers the expected molecular ion and key fragments. |
| Infusion Rate | 5 - 10 µL/min | 5 - 10 µL/min | A slow, steady flow rate ensures a stable spray and signal. |
Procedure:
-
Set up the mass spectrometer with the parameters above.
-
Load the final analytical solution (1 µg/mL) into a syringe and place it in a syringe pump connected to the ESI source.
-
Begin the infusion and allow the signal to stabilize.
-
Acquire data in full scan mode, first in positive mode, then in negative mode.
-
Look for the characteristic 1:1 isotopic doublet for the [M+H]⁺ (m/z 240.96 / 242.96) or [M-H]⁻ (m/z 238.95 / 240.95) ions.
Protocol 3: LC-MS Analysis
This method provides separation from potential impurities and allows for quantification. A reversed-phase C18 column is suitable for this polar compound.
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate |
Rationale: Formic acid is used as a mobile phase additive to provide a source of protons, promoting the formation of [M+H]⁺ ions and improving chromatographic peak shape for acidic and basic compounds.[12][13]
MS Parameters:
-
Use the same ESI source parameters as in the direct infusion protocol.
-
Operate in full scan mode to detect all ions.
-
For higher sensitivity and specificity, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method targeting the expected parent and fragment ions.
Data Interpretation: Expected Ions and Fragmentation
Understanding the expected ions and their fragmentation is key to confirming the compound's identity.
Isotopic Pattern
The most telling feature will be the M and M+2 peaks separated by ~2 Da with nearly identical intensity, confirming the presence of one bromine atom.[6]
Expected Ions in Full Scan MS:
| Ion Type | Formula (⁷⁹Br / ⁸¹Br) | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M-H]⁻ | C₈H₄BrN₂O₂⁻ | 238.9458 | 240.9437 |
| [M+H]⁺ | C₈H₆BrN₂O₂⁺ | 240.9612 | 242.9592 |
| [M+Na]⁺ | C₈H₅BrN₂O₂Na⁺ | 262.9432 | 264.9411 |
Predicted Fragmentation Pathways (MS/MS)
Tandem MS (MS/MS) provides structural information by fragmenting a selected precursor ion. The following pathways are predicted based on established fragmentation rules for carboxylic acids and heterocyclic systems.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 10. organomation.com [organomation.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven strategies for handling heterocyclic compounds.
Introduction to the Synthesis
This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging due to the specific reactivity of the bicyclic core. The most common and direct approach involves the synthesis of the 5-bromo-7-azaindole intermediate, followed by a directed functionalization at the C6 position. A prevalent method for this is directed ortho-metalation (lithiation) of a protected 5-bromo-7-azaindole, followed by quenching with carbon dioxide. This guide will focus on troubleshooting this key synthetic sequence.
Visualizing the Synthetic Pathway
The general workflow for the synthesis is outlined below. Each major step presents unique challenges that will be addressed in the subsequent sections.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Part 1: N-Protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Q1: My N-protection reaction is incomplete, leading to a mixture of starting material and protected product. How can I improve this?
A1: Incomplete protection is a common issue and can significantly impact the subsequent lithiation step. Here are several factors to consider:
-
Choice of Base and Solvent: The selection of a suitable base is critical for the complete deprotonation of the pyrrole nitrogen. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a standard choice. Ensure your NaH is fresh and reactive. For silyl protecting groups like TIPS (triisopropylsilyl), a base like imidazole can also be effective.
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the base and hinder the reaction. Use freshly distilled solvents and flame-dried glassware. The reaction temperature may also need optimization. While many protection reactions proceed at room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion.
-
Purity of Starting Material: Impurities in your starting 5-bromo-7-azaindole can interfere with the reaction. Consider purifying the starting material by recrystallization or column chromatography if its purity is questionable.
Q2: Why is N-protection necessary for the C6-carboxylation?
A2: The pyrrole N-H proton is acidic and will be readily deprotonated by the strong organolithium base intended for the C-H activation at the C6 position.[1] Without protection, the base would be consumed in an acid-base reaction, preventing the desired lithiation. Furthermore, the N-anion formed could lead to undesired side reactions. A bulky protecting group, such as TIPS, also serves as a directing group for the metalation to the adjacent C6 position.[2]
Part 2: Directed C6-Lithiation
Q3: My lithiation step is giving low yields of the desired carboxylated product. What could be the problem?
A3: Low yields in the lithiation-carboxylation sequence often point to issues with the lithiation step itself. Here’s a breakdown of potential causes and solutions:
-
Insufficient Deprotonation: The C6-proton is not as acidic as the N-H proton, so a strong base is required.
-
Base Selection: n-Butyllithium (n-BuLi) or sec-butyllithium are common choices. Sometimes, a stronger base like tert-butyllithium is needed.[1] The choice can be substrate-dependent.
-
Temperature Control: Lithiation reactions are highly exothermic and temperature-sensitive. They are typically carried out at low temperatures (-78 °C) to prevent side reactions and degradation of the organolithium species. Ensure your cooling bath is stable.
-
Reaction Time: The time required for complete lithiation can vary. It's advisable to monitor the reaction by quenching small aliquots with a deuterated source (e.g., D₂O) and analyzing by NMR to determine the extent of C6-deuteration, which corresponds to successful lithiation.
-
-
Incorrect Stoichiometry of Base: Using an insufficient amount of base will lead to incomplete lithiation. A slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure complete reaction. However, a large excess can lead to undesired di-lithiation or reaction at other sites.
-
Solvent Choice: Anhydrous ethereal solvents like THF or diethyl ether are standard for lithiation reactions as they are inert and help to solvate the lithium species.
Q4: I am observing side products. What are the likely side reactions during lithiation?
A4: Several side reactions can occur:
-
Halogen-Metal Exchange: The bromine at the C5 position can undergo exchange with the organolithium reagent. This is a common issue with bromo-aromatic compounds. Using a less reactive organolithium base or carefully controlling the temperature and reaction time can minimize this.
-
Decomposition: The 7-azaindole ring can be unstable to strong bases at higher temperatures. Maintaining a low temperature throughout the addition of the base and the lithiation period is crucial.
-
Rearrangement: While less common, complex rearrangements can occur with heterocyclic systems under strongly basic conditions.
Part 3: Carboxylation and Workup
Q5: The carboxylation step seems inefficient. How can I ensure complete reaction with CO₂?
A5: The reaction of the lithiated intermediate with carbon dioxide can be a source of yield loss if not performed correctly.
-
Purity of CO₂: Use a source of dry CO₂. Moisture will quench the organolithium intermediate before it can react with CO₂. You can bubble dry CO₂ gas through the reaction mixture or add crushed, dry solid CO₂ (dry ice). When using dry ice, ensure it is free of condensed water.
-
Method of Addition:
-
Gaseous CO₂: Bubbling CO₂ gas through the solution is effective, but ensure a good dispersion.
-
Solid CO₂: Adding the reaction mixture to a flask containing an excess of crushed dry ice and a solvent like THF is often a reliable method. This ensures that the CO₂ is in large excess and readily available for reaction.
-
-
Temperature: The carboxylation is also exothermic. It's best to maintain a low temperature during the addition of CO₂ to prevent side reactions.
Q6: I am having trouble with the workup and purification of the final carboxylic acid product. Any suggestions?
A6: The workup and purification can be challenging due to the amphoteric nature of the product (both acidic carboxylic acid and basic pyridine nitrogen).
-
Workup: After quenching with CO₂, the reaction is typically quenched with an aqueous solution. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) with an acid like HCl will protonate the carboxylate, making the product less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate. Be aware that the pyridine nitrogen will also be protonated, which can affect solubility.
-
Purification:
-
Crystallization: If the product is crystalline, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
-
Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A polar solvent system, often containing a small amount of acetic acid or formic acid, is typically required to elute the carboxylic acid and prevent streaking on the column.
-
Acid-Base Extraction: An alternative purification strategy is to use acid-base extractions. The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
-
Experimental Protocol: A Generalized Approach
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.
1. N-Protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with TIPS
-
To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF, add imidazole (1.2 eq.).
-
Cool the mixture to 0 °C and add TIPS-Cl (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
2. Lithiation and Carboxylation
-
Dissolve the N-TIPS-protected 5-bromo-7-azaindole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture into a flask containing an excess of crushed dry ice and THF.
-
Allow the mixture to slowly warm to room temperature.
3. Workup and Deprotection
-
Add water to the reaction mixture and separate the layers.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
The TIPS group can be removed by treating the crude product with TBAF in THF or with an acid like TFA.
-
Purify the final product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Protection | ||
| Protecting Group | TIPS, SEM | Bulky groups can direct lithiation to C6. |
| Base | NaH, Imidazole | Effective for deprotonation of pyrrole N-H. |
| Solvent | Anhydrous DMF, THF | Good solubility for reactants. |
| Lithiation | ||
| Base | n-BuLi, sec-BuLi, t-BuLi | Strong base required for C-H activation. |
| Temperature | -78 °C | Minimizes side reactions and decomposition. |
| Solvent | Anhydrous THF, Et₂O | Inert and good for stabilizing organolithiums. |
| Carboxylation | ||
| CO₂ Source | Dry ice (solid) or dry CO₂ gas | Excess CO₂ drives the reaction to completion. |
| Quench Method | Add lithiated species to excess CO₂ | Ensures rapid and efficient carboxylation. |
| Purification | ||
| Method | Crystallization or Chromatography | Acidic nature of product requires careful choice of conditions. |
| Chromatography Eluent | Include small % of acid (e.g., AcOH) | Prevents streaking of the carboxylic acid on silica gel. |
References
Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its multi-step synthesis. The guidance is structured to address issues from the starting material, typically a 1H-pyrrolo[2,3-b]pyridine-6-carboxylate ester, through bromination and final hydrolysis.
Troubleshooting Guide & FAQs
This guide is organized by common experimental observations. Each section explains the underlying chemistry of the problem, provides diagnostic procedures, and offers validated protocols for resolution.
FAQ 1: My bromination reaction is sluggish, incomplete, or results in a complex mixture. What is going wrong?
This is the most frequent challenge. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system has distinct electronic properties. Electrophilic substitution, such as bromination, predominantly occurs at the C3 position due to the electron-donating nature of the pyrrole nitrogen.[1] However, achieving selective bromination at the C5 position requires careful control of conditions to avoid side reactions.
Underlying Causes:
-
Incorrect Regioselectivity: The C3 position is kinetically favored for electrophilic attack. Direct bromination of the unsubstituted 7-azaindole scaffold often yields the 3-bromo derivative.[2] To achieve C5 bromination, the C3 position must be either sterically hindered or electronically deactivated.
-
Formation of Di- or Poly-brominated Species: Over-reaction due to harsh conditions (excess brominating agent, high temperature) can lead to the formation of products like 3,5-dibromo derivatives.
-
Degradation of Starting Material: 7-Azaindole derivatives can be sensitive to strongly acidic or oxidative conditions, leading to decomposition and tar formation.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for C5-bromination issues.
Validated Protocol for Selective C5-Bromination:
This protocol assumes the starting material is Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate . The ester group at C6 deactivates the pyridine ring and directs the bromination to the C5 position.
-
Reagents & Conditions:
Reagent/Parameter Recommendation Rationale Starting Material Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate The C6-ester is crucial for directing bromination to C5. Brominating Agent N-Bromosuccinimide (NBS) Milder and more selective than liquid bromine. Equivalents of NBS 1.1 - 1.2 eq. A slight excess ensures complete conversion without promoting di-bromination. Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) Polar aprotic solvents that facilitate the reaction. DMF is often preferred for solubility. Temperature 0 °C to Room Temperature Adding NBS at 0 °C and allowing the reaction to slowly warm helps control exotherms and reduces side products. | Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for consumption of starting material. |
-
Step-by-Step Procedure:
-
Dissolve the methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress every hour using TLC (e.g., 30% EtOAc in Hexane). The product spot should be less polar than the starting material.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
The crude product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by column chromatography or recrystallization.
-
FAQ 2: The final hydrolysis of my methyl ester is giving me low yields. Is the product decarboxylating?
Yes, decarboxylation is a significant risk. The 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be susceptible to loss of CO₂ under harsh hydrolytic conditions, especially elevated temperatures in either strong acid or base.[3][4] This side reaction leads to the formation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Underlying Causes:
-
Thermal Instability: Heteroaromatic carboxylic acids, particularly those with electron-donating groups or adjacent heteroatoms, can have lower activation energy for decarboxylation.[5]
-
Prolonged Heating: Extended reaction times at reflux during hydrolysis dramatically increase the likelihood of decarboxylation.
-
Strongly Acidic Conditions: While effective for hydrolysis, strong acids (e.g., concentrated HCl) at high temperatures can promote unwanted side reactions.
Troubleshooting and Prevention:
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions of 5-Bromo-7-Azaindole Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-bromo-7-azaindole chemistry. As a pivotal building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Vemurafenib, 5-bromo-7-azaindole is a substrate of immense value.[1][2][3] However, its unique electronic properties—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—present a distinct set of challenges in synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
This guide is structured as a series of frequently asked questions (FAQs) that address the common failure modes encountered in the laboratory. My goal is not just to provide a list of potential fixes, but to explain the underlying chemical principles, empowering you to make informed decisions and design robust, self-validating experiments.
Frequently Asked Questions (FAQs)
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is the primary handle for introducing molecular diversity. However, palladium-catalyzed reactions are often where researchers encounter significant roadblocks.
Question 1: My Suzuki-Miyaura coupling with 5-bromo-7-azaindole is giving low yield, a complex mixture, or no product at all. Where do I start troubleshooting?
This is the most common query we receive. The Suzuki-Miyaura reaction is notoriously sensitive to a range of variables, and the 7-azaindole core adds specific complexities.[4][5] The failure of this reaction is rarely due to a single cause, but rather a combination of suboptimal parameters.
Answer:
Let's break down the most probable causes, starting with the most impactful.
-
Causality 1: Catalyst Inactivity & Ligand Choice. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-limiting step. The electron-donating nature of the pyrrole ring can make this step more challenging compared to simpler aryl bromides.
-
Insight & Solution: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] You need to employ a more active catalytic system. Modern biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are designed to accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and preventing catalyst decomposition.[7] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3 or G4) ensures accurate catalyst loading and activation.[8]
-
-
Causality 2: The "Innocent Bystander" - The Azaindole N-H. The pyrrole N-H proton is acidic (pKa ≈ 16-17) and can interfere in several ways: it can react with the base, coordinate to the palladium center, and alter the electronic properties of the ring system.
-
Insight & Solution:
-
Use Excess Base: Employing at least 3 equivalents of a strong base like K₃PO₄ or Cs₂CO₃ can serve to both deprotonate the boronic acid (to form the active boronate species) and the azaindole N-H.
-
N-Protection: For particularly stubborn couplings, protecting the nitrogen is a highly effective strategy. A protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can improve solubility and prevent N-H related side reactions.[6][9] However, this adds steps to your synthesis, so it should be considered after optimizing other parameters.
-
-
-
Causality 3: Protodeboronation of the Boronic Acid. This is a common side reaction where the C-B bond of your boronic acid is cleaved by a proton source (often water) before it can transmetalate to the palladium center, leading to a hydrodehalogenated arene byproduct.[8]
-
Insight & Solution: This is often exacerbated by strong bases and high temperatures in aqueous media.[8]
-
Switch to a milder base: Potassium fluoride (KF) can be effective.[5]
-
Use anhydrous conditions: Toluene or dioxane with a strong, dry base like K₃PO₄ can mitigate this issue. A small amount of water is sometimes necessary for K₃PO₄ to function, so this requires careful optimization.[7]
-
Use boronic esters (e.g., pinacol esters): They are generally more stable to protodeboronation than the corresponding acids.
-
-
Caption: Decision tree for troubleshooting failed Suzuki-Miyaura couplings.
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale |
| Pd Source | XPhos Pd G3 (1-2 mol%) | SPhos Pd G3 (1-2 mol%) | Robust, air-stable precatalysts for electron-rich systems. |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Bulky, electron-rich ligands accelerate key catalytic steps. |
| Base | K₃PO₄ (3 eq.) | Cs₂CO₃ (3 eq.) | Strong bases required; Cs₂CO₃ has better solubility in organic solvents. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or CPME | Choice depends on substrate solubility and water sensitivity. |
| Temperature | 80 - 100 °C | 90 - 110 °C | Higher temperatures may be needed but can increase side reactions. |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Essential to prevent catalyst oxidation and protodeboronation.[8] |
Question 2: My Buchwald-Hartwig amination is failing. I'm seeing starting material decomposition, debromination, or no reaction. What's going wrong?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it involves a delicate catalytic cycle sensitive to the choice of base, ligand, and the nature of the amine coupling partner.[10][11]
Answer:
For this reaction, the interplay between the base and the ligand is paramount.
-
Causality 1: Incorrect Base/Ligand Combination. The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine (or the initial Pd-amine complex) but not so nucleophilic that it destroys the catalyst or starting material. A common failure mode is using a base that is incompatible with the ligand.
-
Insight & Solution: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[12] These bases are typically paired with specialized biarylphosphine ligands (e.g., Josiphos, Xantphos) that stabilize the palladium center and promote the crucial C-N reductive elimination step.[13] The combination of Pd₂(dba)₃ with a ligand like Xantphos is a reliable starting point for many amine couplings with 7-azaindole derivatives.[13]
-
-
Causality 2: Debromination (Hydrodehalogenation). Seeing your starting material converted to unsubstituted 7-azaindole is a classic sign of a competing reduction pathway.
-
Insight & Solution: This often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from the palladium amide intermediate.[10] Switching to a bulkier ligand (e.g., RuPhos, BrettPhos) can sterically favor the reductive elimination pathway and suppress debromination.[10] Also, ensure your amine is pure and your solvent is anhydrous, as impurities can act as hydride sources.
-
-
Causality 3: N-Arylation of the Azaindole. The acidic N-H of the azaindole can compete with your desired amine, leading to the formation of a dimer (N-arylation of one azaindole with another).
-
Insight & Solution: This is more common with less nucleophilic amines. Using a stronger base (LHMDS instead of NaOtBu) can help ensure the desired amine is the more reactive nucleophile. If the problem persists, N-protection is the most definitive solution.
-
Caption: Logic flow for diagnosing failed Buchwald-Hartwig amination reactions.
Question 3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling product?
The Sonogashira reaction is invaluable for creating C(sp²)-C(sp) bonds.[14] However, the copper(I) co-catalyst, essential for activating the alkyne, is also a highly efficient catalyst for the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[15]
Answer:
Minimizing the Glaser byproduct is a game of controlling oxygen exposure and reaction kinetics.
-
Causality 1: Oxygen Contamination. This is the primary culprit. Even trace amounts of O₂ will facilitate the Cu(I) → Cu(II) oxidation required for the Glaser coupling pathway.
-
Insight & Solution: Rigorous exclusion of air is non-negotiable. Use a Schlenk line or a glovebox. Solvents must be thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (argon is preferred over nitrogen) for at least 30 minutes.
-
-
Causality 2: High Alkyne Concentration. If the concentration of the copper acetylide intermediate is high, it is more likely to react with another molecule of itself than to wait for the transmetalation step with the palladium complex.
-
Insight & Solution: Add the terminal alkyne slowly via a syringe pump over the course of the reaction (e.g., 1-2 hours). This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.
-
-
Causality 3: Catalyst System. While the classic Pd/Cu system works, several "copper-free" Sonogashira protocols have been developed specifically to avoid the homocoupling issue.[14]
-
Insight & Solution: Consider a copper-free system using a palladium catalyst like PdCl₂(PPh₃)₂ in the presence of an amine base like pyrrolidine or piperidine. These conditions often require slightly higher temperatures but can provide much cleaner reaction profiles.
-
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 5-bromo-7-azaindole (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Solvent Addition: Add rigorously degassed triethylamine (Et₃N) or a mixture of degassed THF/DIPEA.
-
Reactant Addition: Add the terminal alkyne (1.1 eq.). For best results, dissolve the alkyne in a small amount of the reaction solvent and add it dropwise or via syringe pump over 1 hour.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with ethyl acetate, and concentrate the filtrate. Purify by column chromatography.
Category 2: General & Advanced Topics
Question 4: Should I protect the N-H of the 7-azaindole? If so, which protecting group is best?
Answer:
The decision to protect is a trade-off between step-economy and reaction robustness.
-
When to Protect:
-
When using strongly basic or nucleophilic reagents (e.g., organolithiums, Grignards).[16]
-
When troubleshooting stubborn cross-coupling reactions where N-H interference is suspected.
-
When improved solubility in organic solvents is required.
-
-
When NOT to Protect:
-
If conditions are mild and the N-H does not interfere (e.g., some Suzuki couplings with K₂CO₃).
-
To maximize step-economy in a synthetic route.
-
| Protecting Group | Installation Reagent | Removal Conditions | Stability & Notes |
| Boc | Boc₂O, DMAP | TFA, HCl | Good for increasing solubility. Stable to most cross-coupling conditions but not strong acids.[9] |
| SEM | SEM-Cl, NaH | TBAF, or strong acid (e.g., HCl) | Very robust. Stable to bases, nucleophiles, and many catalytic conditions.[6] |
| Tosyl (Ts) | Ts-Cl, Pyridine | Strong base (e.g., NaOH, Mg/MeOH) | Electron-withdrawing, which can deactivate the ring. Very stable. |
| Benzyl (Bn) | Bn-Br, NaH | Catalytic Hydrogenation (H₂, Pd/C) | Stable to most conditions except for reductive ones. |
Question 5: Purification of my final product is a major challenge due to high polarity and poor solubility. What strategies can I use?
Answer:
The basic nitrogen of the pyridine ring and the hydrogen-bond-donating N-H of the pyrrole ring make these compounds polar and prone to streaking on silica gel.
-
Column Chromatography Additives: Add a small amount of a basic modifier to your eluent system. 1-2% triethylamine (Et₃N) or pyridine in your ethyl acetate/hexane mixture can significantly improve peak shape by neutralizing acidic sites on the silica gel.
-
Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica, reverse-phase (C18) chromatography using acetonitrile/water or methanol/water gradients is an excellent alternative.
-
Recrystallization: If you can produce material of >90% purity, recrystallization is the best method for obtaining highly pure product. Screen various solvents; polar solvents like ethanol, isopropanol, or mixtures like ethyl acetate/heptane are good starting points.[17]
-
Salt Formation & Liberation: For highly basic compounds, you can sometimes purify them as a salt (e.g., HCl or TFA salt), which may have better crystallization properties. After purification, the free base can be liberated by partitioning between an organic solvent (like DCM or EtOAc) and an aqueous basic solution (like sat. NaHCO₃).
References
- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nva.sikt.no [nva.sikt.no]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 17. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Welcome to the technical support center for the purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (also known as 5-Bromo-7-azaindole-6-carboxylic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges.
Part 1: Understanding the Challenge & Identifying Impurities
Introduction to the Compound
This compound is a heterocyclic compound belonging to the azaindole class. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors.[1][2] The purity of this compound is paramount, as even minor impurities can significantly impact the results of biological assays and downstream synthetic steps.
FAQ: What are the likely impurities in my crude sample?
The nature of impurities is almost always linked to the synthetic route used. Common syntheses for this scaffold often involve bromination of a 7-azaindole precursor, followed by the introduction of the carboxylic acid group.
Q1: What are the most common process-related impurities? A1: Based on typical synthetic pathways, you should anticipate the following impurities:
-
Unreacted Starting Material: Incomplete bromination or carboxylation will leave residual 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid or 5-Bromo-1H-pyrrolo[2,3-b]pyridine, respectively.
-
Reagent-Derived Impurities:
-
Regioisomeric Impurities: Depending on the directing groups and reaction conditions, bromination could potentially occur at other positions on the azaindole ring, leading to isomeric impurities.[5]
-
Hydrolyzed Byproducts: If the carboxylic acid was formed from the hydrolysis of an ester precursor, incomplete hydrolysis will leave residual ester.
Q2: How can I get a preliminary idea of the impurity profile? A2: A simple Thin Layer Chromatography (TLC) analysis is the best first step. Use a polar solvent system, such as 10-20% Methanol in Dichloromethane (DCM), to get good separation. Spot your crude material alongside any available starting materials. Impurities will present as separate spots, giving you a visual indication of the complexity of the mixture.
Part 2: Purification Strategy & Detailed Protocols
Troubleshooting Guide: Selecting the Right Purification Method
Choosing the correct purification strategy from the outset can save significant time and material. The compound's structure—containing both a mildly acidic pyrrole N-H and a more acidic carboxylic acid group, alongside the polar azaindole core—guides our choices.
Caption: Fig 1. Decision tree for purification strategy.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities, provided a suitable solvent is found.[6] The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7]
A. Single-Solvent Recrystallization
-
Solvent Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., Ethanol, Methanol, Acetonitrile, Water, Ethyl Acetate) at room temperature and upon heating. Polar protic solvents are often a good starting point for polar heterocyclic compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[6]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol (EtOH) | 78 | Polar | Often a good first choice for compounds with H-bond donors/acceptors. |
| Methanol (MeOH) | 65 | Polar | More polar than EtOH; may have high solubility even when cold. |
| Acetonitrile | 82 | Polar | Aprotic polar solvent, can be effective if protic solvents are too good. |
| Water | 100 | V. Polar | The compound may have low solubility even when hot; good as an anti-solvent. |
B. Two-Solvent Recrystallization
This method is useful if no single solvent has the ideal solubility profile. You need a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "solvent" (e.g., Methanol or Ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water or Hexanes) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a drop or two of the hot "solvent" back into the mixture until the solution becomes clear again.
-
Crystallization & Isolation: Follow steps 4-6 from the single-solvent method.
Troubleshooting Recrystallization
| Problem | Likely Cause | Solution |
| No crystals form | Too much solvent was used; solution is not supersaturated. | Boil off some solvent to concentrate the solution and try cooling again. Scratch the inner wall of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of pure product.[9] |
| Product "oils out" | Solution cooled too quickly; high impurity load. | Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool much more slowly. If it persists, the material may require chromatographic purification first.[9] |
| Low recovery/yield | Too much solvent used; product is still somewhat soluble in the cold solvent. | Concentrate the mother liquor (the liquid filtrate) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure. Ensure you wash the collected crystals with ice-cold solvent.[6] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Before the cooling step, add a very small amount of activated charcoal to the hot solution, swirl for a minute, and then perform a hot filtration to remove the charcoal and the adsorbed color impurities.[6] |
Protocol 2: Purification by Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[10] Given the polar nature of your carboxylic acid, a polar mobile phase will be required.
Caption: Fig 2. Workflow for Flash Column Chromatography.
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.2-0.3.[10] Good starting points for polar compounds include Methanol/DCM or Ethyl Acetate/Hexane mixtures.[11]
-
For this specific molecule, start with 5% MeOH in DCM. If the Rf is too low, increase the MeOH percentage.
-
If streaking is observed, add 0.5-1% acetic acid to the mobile phase. This protonates the pyridine nitrogen and carboxylic acid, reducing interactions with the acidic silica gel.
-
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., pure DCM or Hexane). Pour it into the column and use positive pressure to pack it tightly, avoiding air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM/MeOH). For best results, pre-adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column (dry loading).[10]
-
Elution: Begin eluting the column with the low-polarity solvent system determined by your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 3: Purity Analysis & Final Verification
FAQ: How do I confirm the purity of my final product?
Q1: What is the best method to assess purity? A1: A combination of methods provides the most confidence.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is an excellent method for confirming the structure and assessing purity.[1] Dissolve your sample in a deuterated solvent (like DMSO-d₆). The spectrum should show clean peaks corresponding to your desired product. The absence of peaks from starting materials or byproducts is a strong indicator of purity. Integration of impurity peaks against product peaks can provide a quantitative estimate.
-
HPLC (High-Performance Liquid Chromatography): HPLC is a highly sensitive method for purity assessment. A pure sample should ideally show a single peak. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It allows you to confirm that the main peak in your chromatogram has the correct molecular weight for your target compound.
Q2: My NMR looks clean, but my yield is over 100%. What happened? A2: This almost always indicates the presence of residual solvent. High-boiling point solvents used in purification (like DMF or DMSO) or even solvents used for NMR (like DMSO-d₆) can be difficult to remove. Drying the sample under high vacuum, sometimes with gentle heating, is necessary to obtain an accurate mass and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sweetstudy.com [sweetstudy.com]
- 8. reddit.com [reddit.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of Brominated Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated pyrrolopyridines. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of studying the degradation pathways of these compounds. As these molecules are often key intermediates or active pharmaceutical ingredients (APIs), understanding their stability is paramount for ensuring reproducible results, developing stable formulations, and meeting regulatory requirements.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every recommendation in established chemical principles and authoritative literature.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Stability
This section addresses foundational questions regarding the stability and handling of brominated pyrrolopyridines.
Q1: What are the most likely degradation pathways for a brominated pyrrolopyridine compound?
A1: Based on the chemical structure—which includes an electron-rich fused heterocyclic system, a halogen substituent, and potentially other functional groups—the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: The pyrrolopyridine core, particularly if it contains susceptible functional groups like amides or esters, can be prone to cleavage under acidic or basic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-diones show extreme instability in alkaline media and lability in acidic media, often leading to ring-opening.[1]
-
Oxidation: The electron-rich pyrrole and pyridine rings are potential sites for oxidation.[2] Exposure to atmospheric oxygen, peroxide impurities (e.g., in solvents like THF or ether), or intentional oxidative stress can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.[2][3] The presence of amino groups can further increase susceptibility to oxidation.
-
Photolysis: Heterocyclic aromatic ring systems are often sensitive to UV or visible light.[1][2] Photodegradation can be a significant pathway, potentially leading to complex product mixtures through radical mechanisms or reductive debromination.[4] Studies on similar compounds have confirmed their photolabile nature.[1]
Q2: My solid-state brominated pyrrolopyridine has changed color from white to yellow/brown. What happened and can I still use it?
A2: A change in color, particularly darkening, is a strong indicator of degradation. This is common in heterocyclic compounds, like pyrrole derivatives, and is typically caused by oxidation and subsequent polymerization upon exposure to air and light.[5] The formation of these colored impurities means the material is no longer pure. For quantitative experiments or reactions sensitive to impurities, it is strongly advised not to use the discolored material. You should purify the compound before use or procure a fresh batch.
Q3: What are the optimal storage conditions for brominated pyrrolopyridines to ensure long-term stability?
A3: To minimize degradation, these compounds should be stored with careful control over their environment. Based on best practices for air- and light-sensitive heterocycles, the following conditions are recommended:[5]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: For short-term storage, refrigeration (+2°C to +8°C) is suitable. For long-term storage, freezing at -20°C or below is recommended.
-
Light: Protect from all light sources by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
Q4: How does the bromine substituent influence the degradation process?
A4: The carbon-bromine (C-Br) bond is a potential site of cleavage. Dehalogenation is a key step in the degradation of many halogenated organic compounds.[6][7] This can occur via several mechanisms:
-
Reductive Debromination: This is a common photodegradation pathway where the bromine atom is replaced by a hydrogen atom.[8]
-
Hydrolytic Dehalogenation: Nucleophilic substitution of the bromine by a hydroxyl group can occur, particularly if the bromine is on a carbon atom activated towards substitution.[9][10]
-
Thermal Cleavage: At elevated temperatures, the C-Br bond can break, forming bromine radicals that can initiate further decomposition.[11][12] This is a key mechanism in the thermal degradation of brominated flame retardants.[11]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: When analyzing a sample of your brominated pyrrolopyridine, you observe new, unexpected peaks in the chromatogram that were not present in the initial analysis of the material.
Causality: The appearance of new peaks is the most direct evidence of degradation. The conditions of your experiment or sample storage (e.g., pH of the mobile phase, exposure to light, temperature of the autosampler) may have induced the formation of degradation products.[2]
Caption: Troubleshooting workflow for unexpected analytical peaks.
Issue 2: Low or Variable Yields in a Chemical Reaction
Symptom: A synthesis or derivatization reaction using a brominated pyrrolopyridine as a starting material is providing inconsistent or significantly lower yields than expected.
Causality: The stability of the starting material under the reaction conditions is a critical factor. Elevated temperatures, prolonged reaction times, or incompatible reagents (strong acids/bases, oxidants) can degrade the pyrrolopyridine faster than it reacts, leading to yield loss.[5]
-
Verify Starting Material Purity: Before starting the reaction, run a quick purity check (e.g., HPLC, NMR) on your starting material to ensure it has not degraded during storage.[5]
-
Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature. Even a 10-20°C reduction can significantly slow degradation rates while only moderately affecting the desired reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC) and work it up as soon as it reaches completion to avoid exposing the product and remaining starting material to harsh conditions for extended periods.
-
Degas Solvents: If an oxidative pathway is suspected, using solvents that have been degassed (e.g., by sparging with argon or nitrogen) can prevent degradation.
-
Reagent Compatibility Check: Ensure that none of the reagents or catalysts are known to promote degradation of heterocyclic systems. For example, strong oxidizing agents should be avoided unless they are part of the desired transformation.[2]
Part 3: Experimental Protocols
These protocols provide a validated framework for investigating the stability of your brominated pyrrolopyridine.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the brominated pyrrolopyridine under various stress conditions to identify potential degradation products and elucidate primary degradation pathways. This is a crucial step in developing a stability-indicating analytical method.[13][14][15]
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).
-
Acid Hydrolysis: 0.1 N HCl. Heat at 60°C for 24 hours.[2]
-
Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 24 hours.[2] (Note: Pyrrolopyridines may be highly unstable in base, so shorter time points may be needed).[1]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. Also, store a sample of the solid powder under the same conditions.[2]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Expose for a period sufficient to produce ~10-20% degradation, monitoring at intervals.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable final concentration (e.g., 100 µg/mL) with the initial mobile phase.
-
Analyze by a suitable stability-indicating HPLC-UV or LC-MS method.
-
| Stress Condition | Typical Observation | Primary Degradation Pathway Investigated |
| Acid (HCl) | Appearance of more polar peaks. | Hydrolysis (e.g., ring opening, deamination).[1] |
| Base (NaOH) | Rapid loss of parent peak, multiple new peaks. | Hydrolysis (often faster and less specific than acid).[1] |
| Oxidative (H₂O₂) | Formation of peaks with M+16, M+32 Da. | Oxidation (N-oxides, hydroxylation).[2][3] |
| Thermal (Heat) | Modest degradation, may accelerate other pathways. | Thermolysis (C-Br cleavage, polymerization).[11] |
| Photolytic (Light) | Appearance of new peaks, potential debromination. | Photolysis , Reductive Debromination (M-Br+H). |
Protocol 2: Analysis of Degradation Products by LC-MS
Objective: To separate and identify the degradation products generated during the forced degradation study.
-
System: HPLC or UPLC coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure separation of all components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2-5 µL
-
MS Detection: ESI in both positive and negative ion modes to capture a wide range of potential degradants. Acquire full scan data and fragmentation data (ddMS2/MS-ALL) to aid in structural elucidation.
-
Retrieve the stressed samples from Protocol 1.
-
If any precipitation is observed, centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis. A 0.22 µm syringe filter can be used if particulates are a concern, but be cautious of potential analyte binding to the filter.[16]
Part 4: Visualizing Degradation Pathways
Understanding the potential transformations of the parent molecule is key. The following diagram illustrates the primary degradation mechanisms that a generic brominated pyrrolopyridine may undergo.
Caption: Potential degradation pathways for brominated pyrrolopyridines.
By systematically applying the troubleshooting logic and experimental protocols outlined in this guide, you will be well-equipped to understand the stability of your brominated pyrrolopyridine, ensuring the integrity and success of your research and development efforts.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biomedres.us [biomedres.us]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Characteristics of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's spectral properties is fundamental. This guide provides an in-depth analysis of the spectral data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a substituted 7-azaindole of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related analogues to provide a robust characterization.
Introduction to this compound
This compound belongs to the 7-azaindole family, a heterocyclic scaffold that is a well-known bioisostere for indole.[1] The presence of the nitrogen atom in the pyridine ring and the bromine and carboxylic acid substituents significantly influences the electronic distribution and, consequently, the spectral properties of the molecule. These features are critical for its interaction with biological targets and are the focus of this guide.
Predicted ¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation. In the absence of experimental data, predictive algorithms provide reliable estimates of chemical shifts. The following predictions are based on established NMR prediction engines and validated by comparison with the known experimental data of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[2]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the exchangeable protons of the pyrrole NH and the carboxylic acid OH.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and a Comparison with Experimental Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2] | Multiplicity | Notes |
| H1 (NH) | ~12.0 | 11.91 | br s | Broad singlet, exchangeable with D₂O. The downfield shift is characteristic of pyrrole NH protons. |
| H2 | ~7.8 | 7.63 | d | Doublet, coupled to H3. |
| H3 | ~6.6 | 6.50 | d | Doublet, coupled to H2. |
| H4 | ~8.4 | 8.20 | s | Singlet. The introduction of the adjacent carboxylic acid at C6 is expected to shift this proton downfield compared to the parent compound. |
| COOH | ~13.5 | - | br s | Very broad singlet, exchangeable with D₂O. Carboxylic acid protons typically resonate at very low field.[3] |
Causality Behind Predicted Shifts:
-
H4 Proton: The electron-withdrawing nature of the carboxylic acid group at the adjacent C6 position will deshield the H4 proton, causing it to resonate at a lower field compared to the parent compound where it appears at 8.20 ppm.[2]
-
Pyrrole Protons (H2, H3): These protons are expected to have similar chemical shifts to the parent compound as they are relatively distant from the C6-carboxylic acid group.
-
NH and COOH Protons: These are exchangeable protons, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The predicted values are typical for these functional groups in DMSO-d₆.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and a Comparison with Experimental Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2] | Notes |
| C2 | ~129 | 128.2 | Aromatic CH |
| C3 | ~101 | 100.0 | Aromatic CH |
| C3a | ~123 | 122.1 | Quaternary Carbon |
| C4 | ~132 | 130.3 | Aromatic CH |
| C5 | ~112 | 111.1 | Quaternary Carbon (C-Br) |
| C6 | ~145 | 142.9 | Quaternary Carbon (C-COOH) |
| C7a | ~148 | 147.5 | Quaternary Carbon |
| COOH | ~168 | - | Carbonyl Carbon |
Causality Behind Predicted Shifts:
-
C6 Carbon: The direct attachment of the electron-withdrawing carboxylic acid group will cause a significant downfield shift for the C6 carbon compared to the parent compound.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the typical range of 160-180 ppm.[3]
-
C5 (C-Br): The carbon bearing the bromine atom is expected to be in a similar region to the parent compound.
-
Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced to a lesser extent by the C6-substituent.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass Spectrometry
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z 240 and 242 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
Key Fragmentation Pathways:
-
Loss of COOH: A prominent fragment would be observed corresponding to the loss of the carboxylic acid group (45 Da), leading to ions at m/z 195 and 197.
-
Loss of Br: Fragmentation involving the loss of the bromine atom (79/81 Da) would result in a fragment at m/z 161.
Infrared Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Pyrrole) | ~3400 | Medium, sharp |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| C=C and C=N (Aromatic) | 1500-1600 | Medium to Strong |
| C-Br | 500-600 | Medium |
Comparison with Structural Isomers
To aid in the unambiguous identification of this compound, a comparison of its predicted spectral data with that of its isomers is crucial.
Isomeric Structures
Predicted ¹H NMR Comparison
The key distinguishing features in the ¹H NMR spectra of the isomers will be the chemical shifts and coupling patterns of the aromatic protons.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The H3 proton will be absent, and the H4 and H6 protons will likely appear as singlets.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The H2 proton will be a singlet, and the H4 and H6 protons will remain as singlets.
Experimental Protocols
For researchers aiming to acquire experimental data, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for NH and COOH should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition:
-
For High-Resolution Mass Spectrometry (HRMS), use an ESI or APCI source coupled to a TOF or Orbitrap mass analyzer to obtain an accurate mass measurement and confirm the elemental composition.
-
For fragmentation analysis, perform MS/MS experiments.
-
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, use the KBr pellet method or an ATR accessory.
-
-
Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Conclusion
This guide provides a comprehensive overview of the expected spectral characteristics of this compound based on predictive methods and comparative analysis with related compounds. The detailed analysis of predicted NMR, MS, and IR data, along with comparisons to structural isomers and standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds. The causality-driven explanations for spectral features aim to deepen the understanding of structure-property relationships in this important class of molecules.
References
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid and its Isomeric Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the realm of heterocyclic chemistry, particularly with scaffolds like the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), subtle isomeric differences can lead to vastly different biological activities. This guide provides an in-depth technical comparison for confirming the structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , a compound of interest in medicinal chemistry, and objectively compares its analytical characteristics with its key structural isomers: the 2-carboxylic and 3-carboxylic acid derivatives.
The 7-azaindole core is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6][7] Therefore, the precise placement of substituents on this ring system is critical for achieving the desired pharmacological profile. This guide will walk you through the essential analytical techniques and expected data for the unambiguous structural elucidation of these important molecules.
Core Compound Profile: this compound
Before delving into the analytical techniques, let's establish the fundamental properties of our target molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[8] |
| Molecular Weight | 241.04 g/mol | PubChem[8] |
| IUPAC Name | This compound | PubChem[8] |
| Synonyms | 5-BROMO-7-AZAINDOLE-6-CARBOXYLIC ACID | PubChem[8] |
| CAS Number | 1190322-26-9 | PubChem[8] |
Primary Analytical Techniques for Structural Confirmation
A multi-technique approach is essential for the robust confirmation of a novel or synthesized compound's structure. For the compounds , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy: Probing the Proton Environment
The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in a ¹H NMR spectrum provide a detailed map of the proton framework. For the 5-Bromo-1H-pyrrolo[2,3-b]pyridine core, we expect to see distinct signals for the protons on the pyrrole and pyridine rings. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of the carboxylic acids. We would expect to see a prominent ion corresponding to the molecular weight of the compound (241.04 for C₈H₅BrN₂O₂) with the characteristic isotopic pattern of a bromine-containing molecule (approximately equal intensity for M and M+2 ions).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for MS-based structural confirmation.
Comparative Analysis: Structural Isomers as Alternatives
The precise location of the carboxylic acid group on the 1H-pyrrolo[2,3-b]pyridine ring system is a critical determinant of a molecule's chemical and biological properties. Here, we compare the target compound with its 2- and 3-carboxylic acid isomers.
| Compound | Structure | Key Differentiating Features in Analysis | Potential Applications |
| This compound | ¹H NMR: Expect distinct chemical shifts and coupling patterns for the aromatic protons due to the influence of the adjacent carboxylic acid. | Building block for kinase inhibitors and other therapeutic agents.[3][4] | |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | ¹H NMR: The proton on the pyrrole ring will show a different chemical shift compared to the 6- and 3-isomers. | Investigated as a scaffold for phosphodiesterase 4B (PDE4B) inhibitors.[7] | |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | ¹H NMR: The proton on the pyrrole ring will have a unique chemical shift and coupling pattern. | Explored for its potential as an anticancer and antimicrobial agent.[10] |
The differentiation between these isomers relies heavily on the careful interpretation of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which can establish the connectivity between protons and carbons, and thus definitively place the carboxylic acid group.
Conclusion and Future Outlook
The structural confirmation of this compound and its isomers is a critical step in harnessing their potential in drug discovery and development. The methodologies outlined in this guide, combining NMR and mass spectrometry, provide a robust framework for the unambiguous characterization of these and other novel heterocyclic compounds. As the demand for new therapeutic agents continues to grow, the precise and reliable structural elucidation of these foundational molecules will remain a cornerstone of successful research endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-bromo-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid [myskinrecipes.com]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
A Comparative Guide to the 13C NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] By comparing its spectral features with those of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), and considering the electronic effects of its substituents, we offer a detailed interpretation to aid researchers in its unambiguous characterization.
Introduction to Spectroscopic Characterization
In the synthesis and development of novel pharmaceutical agents, unequivocal structural confirmation is paramount. This compound and its derivatives are scaffolds that appear in a variety of biologically active molecules.[1][2][3][4][5] 13C NMR spectroscopy is a powerful, non-destructive technique that provides critical information about the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, the chemical shift of which is highly sensitive to the surrounding atomic and electronic structure. This guide will dissect the anticipated 13C NMR spectrum of the title compound, grounded in established principles of NMR spectroscopy and comparative data from related structures.
Molecular Structure and Carbon Environments
To understand the 13C NMR spectrum, it is essential to first identify the unique carbon atoms within the molecule. This compound has eight distinct carbon atoms.
Caption: Unique carbon environments in this compound.
Comparative Analysis of 13C NMR Chemical Shifts
Table 1: Comparison of Experimental 13C NMR Chemical Shifts (ppm) of 7-Azaindole and Predicted Shifts for this compound.
| Carbon Atom | 7-Azaindole (Experimental, in DMSO-d6)[6][7] | This compound (Predicted) | Rationale for Predicted Shift |
| C2 | 127.0 | ~128-132 | Minimal effect from distant substituents. |
| C3 | 100.1 | ~102-106 | Minor deshielding due to electronic changes in the pyridine ring. |
| C3a | 142.3 | ~143-146 | Deshielding effect of the adjacent carboxylic acid group. |
| C4 | 120.9 | ~122-126 | Deshielding effect of the adjacent bromine atom. |
| C5 | 115.8 | ~110-114 | Strong shielding "ipso" effect from the directly attached bromine atom. |
| C6 | 148.9 | ~150-154 | Deshielding "ipso" effect of the carboxylic acid group. |
| C7a | 128.8 | ~130-134 | General deshielding due to electron-withdrawing groups on the pyridine ring. |
| COOH | - | ~165-170 | Typical chemical shift for a carboxylic acid carbon. |
Analysis of Substituent Effects:
-
Bromine (at C5): The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Its most significant impact is the "heavy atom effect" and the "ipso" substitution effect, which is expected to cause a significant upfield (shielding) shift for the carbon it is directly attached to (C5). The adjacent carbon (C4 and C6) will experience a moderate downfield (deshielding) shift.
-
Carboxylic Acid (at C6): The carboxylic acid group is strongly electron-withdrawing and will deshield the carbon it is attached to (C6). The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position, typically in the 165-175 ppm range. The adjacent carbons (C5 and C7) will also be deshielded.
Experimental Protocol for 13C NMR Acquisition
The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial for obtaining a high-resolution spectrum. The choice of solvent is critical for dissolving the sample and for providing a deuterium lock signal for the spectrometer.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6 or Methanol-d4. DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its higher boiling point.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, gently warm the sample or use sonication to ensure complete dissolution.
-
2. Spectrometer Setup and Data Acquisition:
-
Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise and resolution while minimizing experiment time.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the spectrometer to the appropriate 13C frequency (e.g., 125 MHz for a 500 MHz spectrometer).
-
Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters include:
-
Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (to allow for full relaxation of the carbon nuclei, especially quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
3. Data Processing:
-
Rationale: Proper processing of the raw data (Free Induction Decay - FID) is necessary to obtain a clear and interpretable spectrum.
-
Procedure:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm).[8]
-
Integrate the peaks if desired, although integration in 13C NMR is generally not quantitative without specific experimental setups.
-
Caption: A streamlined workflow for acquiring and analyzing a 13C NMR spectrum.
Comparison with Alternative Analytical Techniques
While 13C NMR is invaluable for elucidating the carbon skeleton, a comprehensive structural characterization often involves a combination of techniques:
-
1H NMR Spectroscopy: Provides detailed information about the proton environments and their connectivity through spin-spin coupling. This is complementary to 13C NMR and helps in assigning both proton and carbon signals through 2D NMR experiments.
-
2D NMR Spectroscopy (HSQC, HMBC): These experiments establish correlations between directly bonded (HSQC) and long-range coupled (HMBC) protons and carbons, allowing for unambiguous assignment of the entire molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound, providing crucial confirmation of the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H bond of the pyrrole ring.
Each of these techniques provides a unique piece of the structural puzzle, and their combined application leads to a highly confident characterization of this compound.
Conclusion
The 13C NMR spectrum of this compound can be effectively interpreted through a comparative analysis with its parent 7-azaindole scaffold and a thorough understanding of substituent chemical shift effects. The predicted spectrum, in conjunction with the detailed experimental protocol provided, serves as a valuable resource for researchers working with this important class of heterocyclic compounds. For definitive structural elucidation, it is highly recommended to use a combination of 1D and 2D NMR techniques, alongside other spectroscopic methods.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key heterocyclic building block, is no exception. Its purity profile can significantly impact the quality and safety of the final drug product. This guide provides an in-depth comparison of two robust analytical techniques for determining the purity of this compound: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an orthogonal Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
The choice of an analytical method is driven by the need for specificity, sensitivity, and the ability to separate the main compound from any potential process-related impurities and degradation products.[1][2] This guide will delve into the rationale behind the selection of each method's parameters, provide detailed experimental protocols, and present a comparative analysis of their performance.
Understanding the Analyte and Potential Impurities
This compound is a substituted 7-azaindole derivative. The synthesis of such heterocyclic compounds can be complex, potentially introducing a variety of impurities.[3] While a specific, publicly available synthesis route for this exact molecule is not detailed, analysis of related synthetic pathways for 7-azaindole derivatives suggests potential process-related impurities could include:
-
Starting materials: Unreacted precursors used in the initial stages of synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Resulting from side reactions, such as over-bromination or incomplete cyclization.
-
Reagents and catalysts: Residual chemicals used to facilitate the reactions.
Furthermore, the molecule's stability under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is a critical factor, as degradation products can also compromise purity.[1][4] A robust purity method must be "stability-indicating," meaning it can effectively separate the intact drug from these potential degradants.[1][4]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC is a workhorse in pharmaceutical analysis due to its versatility and ability to separate a wide range of compounds. For this compound, a C18 column is a logical starting point, offering good retention for aromatic compounds.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected for its hydrophobic nature, which provides good retention for the aromatic pyrrolopyridine ring system.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is standard for reversed-phase chromatography.
-
Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. The acidic pH also helps to protonate the pyridine nitrogen, which can reduce peak tailing on silica-based columns.
-
Organic Phase: Acetonitrile is a common choice due to its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is employed to ensure the elution of both polar and non-polar impurities.
-
-
Detection: The aromatic and conjugated nature of the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the monitoring of multiple wavelengths and an assessment of peak purity. A primary wavelength of around 275 nm is a reasonable starting point, with the full spectrum available for impurity identification.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water |
Orthogonal Method: UPLC with Mass Spectrometric Detection (UPLC-MS)
To gain a more comprehensive understanding of the purity profile and to detect impurities that may co-elute or be present at very low levels, an orthogonal method is highly recommended.[2] UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, and the mass spectrometer provides invaluable information for impurity identification. The use of a different stationary phase chemistry, such as a phenyl column, can provide different selectivity compared to the C18 column.
Causality Behind Experimental Choices
-
Stationary Phase: A phenyl-hexyl column is chosen to introduce a different separation mechanism. The phenyl groups can interact with the aromatic ring of the analyte through pi-pi interactions, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.
-
Mobile Phase: For MS compatibility, volatile buffers are necessary.
-
Aqueous Phase: A solution of formic acid in water is used to maintain an acidic pH for good peak shape and to provide a source of protons for electrospray ionization (ESI).
-
Organic Phase: Acetonitrile is again a suitable choice. The shorter column and smaller particle size of the UPLC column allow for a much faster gradient.
-
-
Detection: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is ideal. The pyridine nitrogen is readily protonated, making the molecule suitable for positive ion detection. The bromine atom provides a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful tool for identifying bromine-containing impurities.[5]
Experimental Protocol: UPLC-MS
Instrumentation:
-
UPLC system with a binary pump, autosampler, column manager, and tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-4.0 min: 5-95% B; 4.0-4.5 min: 95% B; 4.6-5.0 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Preparation | 0.1 mg/mL in 50:50 Acetonitrile:Water |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Full Scan (m/z 100-500) and Product Ion Scan (for impurity identification) |
Performance Comparison
The following table summarizes the key performance attributes of the two methods:
| Feature | HPLC-UV | UPLC-MS |
| Principle | Reversed-phase chromatography with UV detection | Reversed-phase chromatography with mass spectrometric detection |
| Selectivity | Based on hydrophobicity and UV absorbance | Based on hydrophobicity, pi-pi interactions, and mass-to-charge ratio |
| Sensitivity | Moderate | High |
| Analysis Time | ~35 minutes | ~5 minutes |
| Impurity Identification | Based on retention time and UV spectrum (limited) | Based on retention time, accurate mass, and fragmentation pattern (high confidence) |
| Quantitation | Reliable with external standards | Can be used for quantitation, but may require matrix-matched standards for high accuracy |
| Cost & Complexity | Lower cost, less complex | Higher cost, more complex |
| Robustness | Generally high | Can be sensitive to matrix effects |
Forced Degradation Studies
To establish the stability-indicating nature of these methods, forced degradation studies should be performed.[1][4] The sample of this compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
The stressed samples should then be analyzed by both the HPLC-UV and UPLC-MS methods to demonstrate that the degradation products are well-separated from the main peak and from each other.
Visualization of Workflows
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Pyrrolopyridines
Introduction: The Strategic Role of Bromination in Pyrrolopyridine Drug Discovery
The pyrrolopyridine scaffold, also known as azaindole, is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2] As bioisosteres of purines, these heterocyclic compounds are adept at targeting the ATP-binding sites of various enzymes, most notably protein kinases, making them a fertile ground for the development of novel therapeutics, particularly in oncology.[3] A common strategy to enhance the potency and selectivity of these drug candidates is the introduction of halogen atoms, with bromination being a particularly effective approach.[2]
This guide provides an in-depth comparison of the biological activity of brominated versus non-brominated pyrrolopyridines. We will delve into the mechanistic rationale for the enhanced activity often observed with bromination, supported by comparative experimental data. Furthermore, this guide will furnish detailed, field-proven protocols for the synthesis of a representative pyrrolopyridine pair and for a robust in vitro kinase inhibition assay to empower researchers in their own discovery efforts.
The Impact of Bromination: More Than Just a Bulky Group
The introduction of a bromine atom into a pyrrolopyridine scaffold is not merely an addition of steric bulk. It fundamentally alters the electronic and physicochemical properties of the molecule, which can lead to more favorable interactions with the target protein. One of the key advantages of "bromination" is the potential for increased therapeutic activity, which can be attributed to several factors, including beneficial effects on the drug's metabolism and an extended duration of action.[2]
A crucial aspect of this enhanced activity is the ability of bromine to form halogen bonds . These are non-covalent interactions where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom (like oxygen or nitrogen) on the target protein. This interaction can significantly increase the binding affinity and selectivity of the inhibitor.
Comparative Biological Activity: A Case Study in Kinase Inhibition
To illustrate the tangible benefits of bromination, we will examine the structure-activity relationship (SAR) of a series of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a key target in inflammatory diseases and certain cancers. A study by El-Gamal et al. provides a direct comparison between a non-brominated compound and its brominated counterpart.
| Compound ID | R Group | FMS Kinase IC50 (nM) |
| 1 | H | 96 |
| 2 | Br | 30 |
Data synthesized from El-Gamal et al.[4]
As the data clearly indicates, the addition of a bromine atom at the R position resulted in a 3.2-fold increase in inhibitory potency against FMS kinase. This significant enhancement in activity underscores the strategic value of bromination in optimizing the biological activity of pyrrolopyridine-based inhibitors. The increased potency of the brominated compound can be attributed to favorable interactions within the FMS kinase active site, potentially including the formation of a halogen bond with a key residue.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section details the synthesis of a representative non-brominated pyrrolopyridine (7-azaindole) and its subsequent bromination, followed by a comprehensive protocol for an in vitro kinase inhibition assay.
Synthesis of a Brominated Pyrrolopyridine
The synthesis of 3-bromo-7-azaindole can be achieved from the commercially available 7-azaindole. The following is a representative protocol adapted from literature procedures.
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
A variety of methods exist for the synthesis of the 7-azaindole core. A common approach is the Bartoli indole synthesis. For the purpose of this guide, we will assume the starting material, 7-azaindole, is commercially available or synthesized according to established literature procedures.
Step 2: Bromination of 7-Azaindole
This protocol describes a method for the regioselective bromination of 7-azaindole at the 3-position.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 1H-Pyrrolo[2,3-b]pyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a detailed, step-by-step methodology for determining the in vitro potency of kinase inhibitors using a luminescence-based assay that measures ADP production. This method is highly adaptable for various kinases, including CDK2 and VEGFR-2.[5][6][7][8]
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A or VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (brominated and non-brominated pyrrolopyridines) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series of each compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 2.5 µL of the appropriate concentration of recombinant kinase to each well.
-
Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for the in vitro kinase assay.
Caption: A simplified representation of the VEGFR-2 signaling pathway, a common target for pyrrolopyridine kinase inhibitors.
Caption: Experimental workflow for the in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
The strategic incorporation of bromine into the pyrrolopyridine scaffold is a proven and powerful method for enhancing biological activity, particularly in the context of kinase inhibition. The comparative data presented in this guide clearly demonstrates the significant increase in potency that can be achieved through this modification. The underlying mechanism, often involving the formation of halogen bonds, provides a rational basis for the design of next-generation inhibitors with improved affinity and selectivity.
The detailed experimental protocols provided herein offer a practical resource for researchers to synthesize and evaluate their own brominated and non-brominated pyrrolopyridine analogs. As the field of drug discovery continues to evolve, a deep understanding of structure-activity relationships and the strategic use of chemical modifications like bromination will remain paramount in the development of novel and effective therapeutics.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding interactions with biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutics.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Tool in Medicinal Chemistry
The 7-azaindole core is a versatile template for developing inhibitors of a wide range of enzymes, particularly protein kinases. The nitrogen at the 7-position can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling strong interactions with the hinge region of many kinases. This key interaction provides a solid anchor for the molecule, allowing for the exploration of various substituents at other positions to achieve potency and selectivity.
Structure-Activity Relationship Analysis
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions, with a focus on kinase inhibitors, and provide comparative data for different therapeutic targets.
Substitutions at the C3-Position: Targeting the Ribose Pocket
Modifications at the C3-position of the 7-azaindole scaffold have been extensively explored to target the ribose-binding pocket of kinases.
A notable example is the development of Cell Division Cycle 7 (Cdc7) kinase inhibitors. Starting from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one lead compound, optimization of the C3-substituent led to potent and selective inhibitors. The replacement of the imidazolone ring with a thiazolone and the introduction of a benzylamino group at the 2-position of the thiazolone resulted in a significant increase in potency.[1]
Key Observation: The introduction of a flexible side chain at the C3-position allows for optimal interactions with the solvent-exposed region of the kinase active site.
Substitutions at the C4 and C5-Positions: Enhancing Potency and Selectivity
The C4 and C5-positions of the 1H-pyrrolo[2,3-b]pyridine ring are often solvent-exposed and provide opportunities to introduce substituents that can enhance potency and modulate physicochemical properties.
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introduction of a trifluoromethyl group at the 5-position was found to be beneficial for activity. This was rationalized by the potential for hydrogen bonding with Gly485 in the FGFR1 active site. Further optimization of substituents on a phenyl ring attached to the 3-position led to compounds with low nanomolar IC50 values against FGFR1, 2, and 3.[2]
For Janus Kinase 1 (JAK1) selective inhibitors, a carboxamide group at the C5-position and an amino-linked substituted piperidine at the C4-position were found to be crucial for potent and selective inhibition.[3]
Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from its activity against a diverse range of biological targets. The following table summarizes the inhibitory concentrations (IC50) of representative derivatives against various enzymes.
| Target Enzyme | Derivative/Substituents | IC50 (nM) | Reference |
| Kinases | |||
| FGFR1 | 3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 7 | [2] |
| FGFR2 | 3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 9 | [2] |
| FGFR3 | 3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 25 | [2] |
| TNIK | Varies | < 1 | [4] |
| CDK8 | (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)acrylamide | 48.6 | [5] |
| Cdc7 | (Z)-2-(benzylamino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)thiazol-4(5H)-one | 7 | [1] |
| Other Enzymes | |||
| PDE4B | N-(3,3-difluoroazetidin-1-yl)-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 140 | [6] |
Experimental Protocols
General Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone followed by cyclization.
Caption: General synthetic workflow for the 1H-pyrrolo[2,3-b]pyridine scaffold.
Step-by-Step Protocol:
-
Condensation: To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an α-haloketone.
-
The reaction mixture is typically heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate N-substituted 2-aminopyridine can be isolated by precipitation or extraction.
-
Cyclization: The isolated intermediate is then subjected to cyclization conditions. This can be achieved by heating in the presence of a base (e.g., sodium ethoxide) or an acid catalyst, leading to the formation of the 1H-pyrrolo[2,3-b]pyridine ring system.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: A typical workflow for an in vitro kinase inhibition assay.[7]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a multi-well plate, add the kinase enzyme, its specific substrate, and ATP to a reaction buffer.
-
Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO) controls.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a kinase detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable template in the design of potent and selective enzyme inhibitors, particularly for protein kinases. The SAR studies highlighted in this guide demonstrate that strategic modifications at various positions of the 7-azaindole ring can lead to significant improvements in biological activity. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic properties, the exploration of novel substitution patterns, and the application of this versatile scaffold to a broader range of therapeutic targets. The use of computational modeling and structural biology will continue to be instrumental in guiding the rational design of the next generation of 1H-pyrrolo[2,3-b]pyridine-based therapeutics.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals venturing into the promising field of novel therapeutics, the evaluation of a compound's cytotoxic potential is a critical initial step. This guide provides an in-depth comparison of key cytotoxicity assays, offering a practical framework for assessing 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives and other analogous compounds. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents.[1][2][3] Understanding the nuances of how to measure their impact on cell viability is paramount for advancing preclinical research.
This guide is structured to provide not just protocols, but the scientific rationale behind the selection of one assay over another. We will delve into assays that measure metabolic activity, membrane integrity, and the induction of apoptosis, providing you with the knowledge to design robust and self-validating experimental workflows.
The Landscape of Cytotoxicity Assessment: A Comparative Overview
The initial screening of novel compounds, such as this compound derivatives, necessitates a reliable method to quantify their dose-dependent effects on cancer cell lines. While no single assay is universally perfect, a comparative understanding of their principles, advantages, and limitations allows for an informed selection.
Here, we compare three widely used methods: the MTT assay, the LDH release assay, and apoptosis assays. The choice of assay can significantly influence the interpretation of a compound's cytotoxic profile. For instance, some 7-azaindole derivatives have demonstrated cytotoxic activity in the micromolar range against various cancer cell lines, including osteosarcoma, breast adenocarcinoma, and prostate adenocarcinoma.[4]
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[5][6][7][8] | Metabolic activity, an indicator of cell viability.[5][8] | Cost-effective, high-throughput, well-established. | Indirect measure of cell viability, can be affected by changes in metabolic rate, formazan crystals require solubilization. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with compromised membrane integrity.[9][10][11][12][13] | Cell membrane damage (necrosis or late apoptosis).[9] | Non-radioactive, relatively simple and fast, measures a direct marker of cell death. | Less sensitive for early apoptosis, LDH in serum can cause high background.[13] |
| Apoptosis Assays (e.g., Annexin V/PI, Caspase-3/7) | Detection of specific markers of programmed cell death, such as phosphatidylserine externalization (Annexin V) or activation of executioner caspases (Caspase-3/7).[14][15][16][17][18][19][20][21][22] | Specific stages and mechanisms of apoptosis.[16][19][21] | Provides mechanistic insights, can distinguish between apoptosis and necrosis, highly sensitive. | More complex and expensive than viability assays, may require specialized equipment (e.g., flow cytometer). |
Illustrative Cytotoxicity Data for a Representative 7-Azaindole Derivative
To provide a practical context, the following table presents hypothetical IC₅₀ values for a representative 7-azaindole derivative against common cancer cell lines, as might be determined by an MTT assay. Such derivatives have shown effective inhibitory concentrations in the low micromolar range.[23]
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | 16.96[23] |
| MCF-7 | Breast Adenocarcinoma | 14.12[23] |
| MDA-MB-231 | Breast Adenocarcinoma | 12.69[23] |
| HL-60 | Myeloblastic Leukemia | (Data for related compounds suggest activity)[24] |
| HOS | Osteosarcoma | 2.5 - 3.8 (for platinum complexes of 7-azaindole derivatives)[4] |
Experimental Workflows and Protocols
A well-defined experimental workflow is crucial for obtaining reproducible and meaningful data. The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][25]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[25]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[25] Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value from the dose-response curve.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the cell culture supernatant.[9]
Materials:
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Cancer cell lines of interest
-
Test compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Delving Deeper: Mechanistic Insights into Cytotoxicity
Understanding the molecular pathways affected by this compound derivatives can provide crucial information for their development as therapeutic agents. Many anticancer drugs induce apoptosis, a form of programmed cell death.[26]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and is often dysregulated in cancer.[26][27][28][29][30] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and its role in apoptosis regulation.
The Role of the Bcl-2 Protein Family in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[31][32][33][34][35] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate.[31][32]
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
Conclusion
The selection of an appropriate cytotoxicity assay is a cornerstone of preclinical drug development. For novel compounds like this compound derivatives, a multi-faceted approach is recommended. An initial screening with a high-throughput and cost-effective method like the MTT assay can identify promising candidates and determine their IC₅₀ values. Subsequent investigation with an LDH assay can confirm cell death via membrane disruption, while apoptosis-specific assays such as Annexin V/PI staining and caspase activity measurements can elucidate the mechanism of action. By employing a combination of these techniques, researchers can build a comprehensive and reliable cytotoxicity profile, paving the way for further development of these promising therapeutic agents.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 15. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. caymanchem.com [caymanchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 33. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. aacrjournals.org [aacrjournals.org]
A Comparative Docking Analysis of 5-Bromo-7-Azaindole Analogs as Potential Kinase Inhibitors
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective therapeutic agents.[3][4] This guide provides a comparative molecular docking study of hypothetical 5-bromo-7-azaindole analogs, offering insights into their potential as kinase inhibitors. We will focus on the BRAF kinase, a clinically relevant target in melanoma, for which the 7-azaindole-containing drug Vemurafenib is a known inhibitor.[3][5][6]
The Significance of the 5-Bromo-7-Azaindole Scaffold
The 5-bromo-7-azaindole core offers several advantages for drug design. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions to explore the surrounding chemical space and optimize target engagement.[7][8] Furthermore, the 7-azaindole nucleus itself is a bioisostere of purine and indole, capable of modulating physicochemical properties such as solubility and pKa, which are critical for drug-like characteristics.[1]
Experimental Design: A Comparative Docking Workflow
This study will employ a standard in silico workflow to predict the binding affinities and interaction patterns of a series of 5-bromo-7-azaindole analogs within the ATP-binding site of the BRAF V600E mutant, a key driver in many cancers.[6][9]
Caption: A generalized workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Protein Preparation:
-
The crystal structure of the BRAF V600E mutant in complex with a ligand is obtained from the Protein Data Bank (PDB ID: 3OG7).
-
Water molecules and the co-crystallized ligand are removed from the protein structure.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.
-
The protein structure is saved in the PDBQT format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
Three hypothetical 5-bromo-7-azaindole analogs are designed with varying substituents at the 3-position:
-
Analog 1: 5-bromo-7-azaindole (the core scaffold)
-
Analog 2: 5-bromo-3-(phenyl)-7-azaindole
-
Analog 3: 5-bromo-3-(4-chlorophenyl)-7-azaindole
-
-
The 3D structures of these analogs are generated and energetically minimized.
-
Gasteiger charges are computed for each ligand, and they are saved in the PDBQT format.
-
-
Molecular Docking:
-
Molecular docking is performed using AutoDock Vina.
-
A grid box is defined to encompass the ATP-binding site of BRAF, centered on the position of the co-crystallized ligand.
-
The docking calculations are executed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The binding affinities (in kcal/mol) of the top-ranked poses for each analog are recorded.
-
The binding modes of the analogs are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the BRAF active site.
-
Predicted Binding Affinities and Interaction Analysis
The following table summarizes the predicted binding affinities of the three 5-bromo-7-azaindole analogs for the ATP-binding site of the BRAF V600E mutant.
| Analog ID | Substituent at C3 | Predicted Binding Affinity (kcal/mol) |
| Analog 1 | -H | -6.5 |
| Analog 2 | -Phenyl | -8.2 |
| Analog 3 | -4-Chlorophenyl | -8.9 |
The docking results suggest that the addition of substituents at the 3-position of the 5-bromo-7-azaindole scaffold enhances the binding affinity for the BRAF kinase. This is consistent with the binding modes of known 7-azaindole-based kinase inhibitors, where substituents at this position often occupy a hydrophobic pocket.[4]
Analog 1 (Core Scaffold): The unsubstituted 5-bromo-7-azaindole is predicted to form the canonical hydrogen bonds with the hinge region of BRAF. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[3]
Analog 2 (Phenyl Substituent): The introduction of a phenyl group at the 3-position leads to a significant increase in the predicted binding affinity. This is likely due to favorable hydrophobic interactions between the phenyl ring and nonpolar residues in the active site.
Analog 3 (4-Chlorophenyl Substituent): The addition of a chlorine atom to the phenyl ring further enhances the predicted binding affinity. This could be attributed to a combination of increased hydrophobicity and potential halogen bonding interactions with the protein.
The BRAF Signaling Pathway and the Role of Inhibitors
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[6][9] Mutations in BRAF, such as the V600E substitution, can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumor formation.[9]
Caption: The role of 5-bromo-7-azaindole analogs in inhibiting the MAPK/ERK pathway.
By competitively binding to the ATP-binding site of the mutated BRAF kinase, 5-bromo-7-azaindole analogs can block the downstream signaling cascade, thereby inhibiting cancer cell proliferation.
Conclusion and Future Directions
This comparative docking study demonstrates the potential of 5-bromo-7-azaindole analogs as inhibitors of the BRAF V600E kinase. The results highlight the importance of substitution at the 3-position for enhancing binding affinity. Further in silico studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes.[10] Ultimately, the synthesis and biological evaluation of these and other analogs are necessary to validate these computational predictions and to develop novel and effective cancer therapeutics.[11][12] The 7-azaindole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors.[1][13]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. In Silico Identification of Novel and Potent Inhibitors Against Mutant BRAF (V600E), MD Simulations, Free Energy Calculations, and Experimental Determination of Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Insight into molecular dynamics simulation of BRAF(V600E) and potent novel inhibitors for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist and understanding the rationale behind these procedures, you can foster a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile
This compound is a halogenated heterocyclic compound. Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] These classifications necessitate a robust personal protective equipment (PPE) strategy and meticulous handling protocols to minimize exposure and ensure a safe working environment.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, along with best practices for its use.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles that meet NIOSH or EU EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing. | Ensure a snug fit to prevent any gaps. Do not substitute safety glasses for chemical splash goggles, as they do not provide adequate protection from splashes. |
| Hand Protection | Chemically resistant nitrile gloves. | Inspect gloves for any signs of degradation or punctures before each use. Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves as hazardous waste. |
| Respiratory Protection | A NIOSH-approved dust respirator or the use of a certified chemical fume hood. | A respirator is essential when handling the powder outside of a fume hood or if dust generation is likely. Ensure proper fit testing and training for respirator use. |
| Protective Clothing | A buttoned lab coat. | Keep the lab coat fully buttoned to provide maximum coverage. Remove the lab coat before leaving the laboratory to prevent the spread of contamination. |
Procedural Workflow for Safe Handling
The following step-by-step guide provides a procedural workflow for handling this compound, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
